molecular formula C27H29ClN2O3 B058522 Hydroquinidine 4-chlorobenzoate CAS No. 113162-02-0

Hydroquinidine 4-chlorobenzoate

Katalognummer: B058522
CAS-Nummer: 113162-02-0
Molekulargewicht: 465 g/mol
InChI-Schlüssel: TXVNNFDXQZFMBQ-XHYUFEOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroquinidine 4-chlorobenzoate is a sophisticated chiral selector and resolving agent, primarily employed in the field of analytical and preparative chromatography for the separation of enantiomers. Its core research value lies in its utility as a key component in chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC), where it facilitates the resolution of racemic mixtures of chiral acids. The mechanism of action involves the formation of transient diastereomeric complexes between the immobilized hydroquinidine ligand and the analyte enantiomers through synergistic interactions, including ionic bonding, π-π interactions, and hydrogen bonding. The differential stability of these complexes, influenced by the steric and electronic properties introduced by the 4-chlorobenzoate moiety, dictates the elution order, enabling high-resolution separation. This compound is indispensable in pharmaceutical research for the enantiopure synthesis of active pharmaceutical ingredients (APIs), in metabolic studies to investigate the stereoselective fate of drugs, and in the development of analytical methods for quality control. As a derivative of hydroquinidine, a cinchona alkaloid, it offers a complementary selectivity profile to its diastereomer, quinine-based analogs, providing researchers with a powerful tool for method development in asymmetric synthesis and purification.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVNNFDXQZFMBQ-XHYUFEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583559
Record name [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113162-02-0
Record name [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinidine 4-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Hydroquinidine 4-chlorobenzoate CAS 113162-02-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hydroquinidine 4-chlorobenzoate (CAS 113162-02-0)

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1][2]

Introduction

Hydroquinidine 4-chlorobenzoate, identified by the CAS number 113162-02-0, is a chemical compound supplied for research purposes.[1][2] It is the 4-chlorobenzoate salt of hydroquinidine, a derivative of quinidine. This guide provides a comprehensive overview of its known properties, potential applications based on the activities of its constituent molecules, and general protocols for its handling and analysis. It is important to note that publicly available research specifically on Hydroquinidine 4-chlorobenzoate is limited; therefore, much of the information regarding its potential biological activity is inferred from the extensive research on its parent compound, hydroquinidine.

Physicochemical Properties

Hydroquinidine 4-chlorobenzoate is a solid with a melting point range of 102-105 °C.[3][4] It is characterized by the molecular formula C27H29ClN2O3 and a molecular weight of approximately 464.98 g/mol .[1][3][5]

PropertyValueSource(s)
CAS Number 113162-02-0[1][3]
Molecular Formula C27H29ClN2O3[1][3][5]
Molecular Weight 464.98 g/mol [1][3]
Melting Point 102-105 °C[3][4]
Appearance Solid[3]
Optical Activity [α]26/D −73°, c = 1 in ethanol[3]
Density 1.28g/cm3[5]
Boiling Point 598°C at 760 mmHg[5]
Flash Point 315.5°C[5]

Component Analysis and Inferred Biological Activity

To understand the potential applications of Hydroquinidine 4-chlorobenzoate, it is essential to examine its two primary components: hydroquinidine and 4-chlorobenzoic acid.

Hydroquinidine

Hydroquinidine, also known as dihydroquinidine, is a cinchona alkaloid and a stereoisomer of hydroquinine. It is most recognized for its activity as a Class Ia antiarrhythmic agent.[6]

Mechanism of Action: Like other Class Ia antiarrhythmics, hydroquinidine's primary mechanism of action involves blocking the fast inward sodium current (INa) in cardiac cells.[6] This action decreases the rate of depolarization during the action potential, prolongs the effective refractory period, and slows impulse conduction in the heart.[6] Additionally, it has been shown to block potassium channels, which contributes to prolonging the action potential duration.[6] This dual-channel blockade is crucial for its efficacy in managing various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[6]

Potential Therapeutic and Research Applications:

  • Cardiovascular Research: Due to its ion channel blocking properties, hydroquinidine is a valuable tool in cardiac electrophysiology research.[7] It has been investigated for its effectiveness in managing arrhythmic storms in patients with ischemic cardiomyopathy and other structural heart diseases.[8] It is also considered a drug of choice for preventing the recurrence of polymorphic ventricular tachycardia in certain patient populations.[8]

  • Oncology Research: Emerging research suggests that hydroquinidine exhibits anti-cancer properties. It has been identified as a potent ion channel blocker with strong activity against colon, pancreatic, and hepatocellular cancer cells.[9]

4-Chlorobenzoic Acid

4-Chlorobenzoic acid is a chlorinated derivative of benzoic acid.[10] It serves as a counter-ion in this salt formulation. While it has its own toxicological profile, including potential inhibition of certain mitochondrial enzymes, its primary role in this compound is likely to influence solubility and other physicochemical properties.[10]

Synthesis and Formulation

The formation of Hydroquinidine 4-chlorobenzoate involves an acid-base reaction between hydroquinidine and 4-chlorobenzoic acid. This process results in the formation of a salt, which can alter the solubility, stability, and bioavailability of the parent hydroquinidine molecule.

G cluster_reactants Reactants cluster_product Product HQ Hydroquinidine (Base) HQCBA Hydroquinidine 4-chlorobenzoate (Salt) HQ->HQCBA Proton Transfer CBA 4-Chlorobenzoic Acid (Acid) CBA->HQCBA Salt Formation

Caption: Formation of Hydroquinidine 4-chlorobenzoate salt.

Analytical Characterization Workflow

For researchers working with Hydroquinidine 4-chlorobenzoate, a systematic analytical workflow is crucial to confirm its identity and purity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as ethanol or a mixture of organic solvent and water, depending on the analytical technique.

  • Chromatographic Separation (HPLC):

    • Inject the dissolved sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable reverse-phase column (e.g., C18).

    • Use a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) to achieve separation.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophores in the molecule.

  • Mass Spectrometry (MS):

    • Couple the HPLC eluent to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

    • Acquire the mass spectrum of the eluting peak corresponding to the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ should be approximately 465.19.

    • Perform fragmentation (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Purity Assessment:

    • Determine the purity of the compound by calculating the peak area percentage from the HPLC chromatogram.

G Start Sample of Hydroquinidine 4-chlorobenzoate Prep Sample Preparation (Dissolution in appropriate solvent) Start->Prep HPLC HPLC Analysis (Separation and Purity Assessment) Prep->HPLC MS Mass Spectrometry (Molecular Weight and Structural Confirmation) Prep->MS NMR NMR Spectroscopy (Detailed Structural Elucidation) Prep->NMR End Confirmed Identity and Purity HPLC->End MS->End NMR->End

Caption: Analytical workflow for chemical characterization.

Safety, Handling, and Storage

Hazard Identification: Hydroquinidine 4-chlorobenzoate is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The parent compound, hydroquinidine, is harmful if swallowed, in contact with skin, or if inhaled.[11] The 4-chlorobenzoic acid component is also harmful if swallowed and causes skin and eye irritation.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or face shields.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3]

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[3]

  • Skin and Body Protection: Wear a lab coat and ensure that eyewash stations and safety showers are readily available.[12]

Handling and Storage:

  • Handle in a well-ventilated area to avoid dust formation.[12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Store in a tightly closed container in a dry and well-ventilated place.[13]

  • Store at room temperature (+15°C to +25°C).[13]

Conclusion

Hydroquinidine 4-chlorobenzoate is a research chemical with significant potential for investigation, primarily derived from the well-documented antiarrhythmic and emerging anti-cancer properties of its active component, hydroquinidine. While specific studies on the 4-chlorobenzoate salt are not widely available, this guide provides a foundational understanding of its properties, inferred biological activities, and essential protocols for its safe handling and analysis. Further research is warranted to fully elucidate the specific characteristics and potential applications of this compound.

References

  • PubChem. Hydroquinine 4-chlorobenzoate. Available from: [Link]

  • Inxight Drugs. HYDROQUINIDINE. Available from: [Link]

  • CP Lab Safety. Hydroquinidine 4-chlorobenzoate, min 98%, 1 gram. Available from: [Link]

  • Patsnap Synapse. What is Hydroquinidine Hydrochloride used for?. Available from: [Link]

  • Caesar & Loretz GmbH. Safety data sheet - Hydroquinone. Available from: [Link]

  • PubChem. Hydroquinidine. Available from: [Link]

  • El-Chami, M. F., et al. (2018). Hydroquinidine as rescue therapy of arrhythmic storm in ischemic cardiomyopathy with severely impaired left ventricular ejection fraction. HeartRhythm Case Reports, 4(10), 464-467. Available from: [Link]

  • PubChem. 4-Chlorobenzoic Acid. Available from: [Link]

Sources

Technical Guide: Hydroquinidine 4-chlorobenzoate vs. Hydroquinine 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Stereochemical Divergence, and Catalytic Utility

Executive Summary

This technical guide delineates the structural and functional distinctions between Hydroquinidine 4-chlorobenzoate (DHQD-CLB) and Hydroquinine 4-chlorobenzoate (DHQ-CLB) . While often colloquially referred to as enantiomers in the context of Sharpless Asymmetric Dihydroxylation (AD) , these compounds are chemically diastereomers . This distinction is critical for process chemists: they possess different physical properties (solubility, melting point) despite inducing opposite facial selectivity in olefin oxidation.

This guide serves researchers requiring precise protocols for the synthesis, characterization, and mechanistic application of these ligands in asymmetric catalysis.

Part 1: Structural Anatomy & Stereochemistry

The core distinction lies in the absolute configuration at the C8 and C9 positions of the Cinchona alkaloid scaffold. Both ligands share the same quinuclidine core stereochemistry at C3 and C4, which prevents them from being true enantiomers.

1.1 The Diastereomeric Relationship

These molecules are "pseudo-enantiomers." They direct the osmium catalyst to opposite faces of a prochiral alkene, but their structural non-identity results in distinct physical constants.

FeatureHydroquinidine 4-chlorobenzoate (DHQD-CLB)Hydroquinine 4-chlorobenzoate (DHQ-CLB)
Parent Alkaloid Hydroquinidine (Natural)Hydroquinine (Natural)
Stereochemistry (C8, C9) (8R, 9S) (8S, 9R)
C3-Substituent Ethyl (reduced vinyl)Ethyl (reduced vinyl)
Relationship Diastereomer ADiastereomer B
Melting Point 102–105 °C128–130 °C
Facial Selectivity (AD) Attacks Top (

) Face
Attacks Bottom (

) Face
Mnemonic "DHQD = D own? No, Top" (Exceptions apply)"DHQ = Bottom"

Critical Insight: The "Hydro-" prefix indicates saturation of the C3-vinyl group found in Quinidine/Quinine. This saturation increases chemical stability against oxidation during the AD reaction, preventing the ligand itself from becoming a substrate for OsO₄.

1.2 Visualization of Stereochemical Divergence

Stereochemistry Start Cinchona Alkaloid Precursor Sub1 Hydroquinidine (Natural) (8R, 9S) Start->Sub1 Isomer Separation Sub2 Hydroquinine (Natural) (8S, 9R) Start->Sub2 Action Esterification (4-Chlorobenzoyl Chloride) Sub1->Action Sub2->Action Prod1 DHQD-CLB (Pseudo-Enantiomer A) Action->Prod1 Retains 8R,9S Prod2 DHQ-CLB (Pseudo-Enantiomer B) Action->Prod2 Retains 8S,9R Selectivity1 Directs OsO4 to TOP Face (Beta) Prod1->Selectivity1 Selectivity2 Directs OsO4 to BOTTOM Face (Alpha) Prod2->Selectivity2

Figure 1: Stereochemical divergence flow. Note that the esterification preserves the crucial C8/C9 chirality that dictates facial selectivity.

Part 2: The Pharmacophore & Ligand Role

Why attach a 4-chlorobenzoate group? The free alcohols (Hydroquinine/Hydroquinidine) bind OsO₄ poorly. The esterification serves three mechanistic functions defined by the Corey-Noe-Grogan Model :

  • Binding Affinity: The lipophilic chlorobenzoate moiety facilitates the formation of a discrete Ligand-OsO₄ complex in organic solvents (t-BuOH/H₂O).

  • The "Binding Pocket": The 4-chlorobenzoate group creates a "floor" for the catalytic pocket via

    
    -
    
    
    
    stacking interactions with the substrate's aromatic groups (if present) or by shaping the steric environment.
  • Ligand Acceleration Effect (LAE): The complexed OsO₄ reacts with alkenes 100–1000x faster than free OsO₄. This rate enhancement ensures the enantioselective pathway dominates the non-selective background reaction.

Mechanistic Pathway:

  • Complexation: Ligand quinuclidine nitrogen binds OsO₄.

  • Cycloaddition: Olefin undergoes [3+2] cycloaddition to form an osmate ester.

  • Hydrolysis: The ester hydrolyzes to release the chiral diol and regenerate the ligand.

Part 3: Synthesis Protocol

This protocol describes the synthesis of Hydroquinidine 4-chlorobenzoate (DHQD-CLB) . For DHQ-CLB, substitute Hydroquinine as the starting material.

Reagents:

  • Hydroquinidine (dry): 10.0 mmol

  • 4-Chlorobenzoyl chloride: 11.0 mmol

  • Triethylamine (Et₃N): 15.0 mmol

  • 4-Dimethylaminopyridine (DMAP): 0.5 mmol (Catalyst)

  • Dichloromethane (DCM): Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Add Hydroquinidine (3.26 g, 10 mmol), Et₃N (2.1 mL), and DMAP (61 mg) to the RBF. Dissolve in 50 mL anhydrous DCM.

  • Acylation: Cool the solution to 0°C in an ice bath. Add 4-Chlorobenzoyl chloride (1.92 g, 11 mmol) dropwise over 10 minutes.

    • Why? Slow addition prevents exotherm-induced racemization or side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).

  • Quench: Pour reaction mixture into 50 mL saturated NaHCO₃ solution.

  • Extraction: Separate organic layer. Extract aqueous layer 2x with DCM.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol or purify via flash chromatography (EtOAc/Hexanes).

Validation Criteria (DHQD-CLB):

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the downfield shift of the C9-H proton (approx

    
     6.7 ppm) compared to the free alcohol (
    
    
    
    5.5 ppm), confirming esterification. The 4-chlorobenzoate aromatic protons will appear as two doublets (AA'BB' system) around
    
    
    7.4–8.0 ppm.
Part 4: Experimental Application (Sharpless AD)

The following diagram illustrates the catalytic cycle where these ligands operate.

CatalyticCycle OsO4 OsO4 (Oxidant) Complex L-OsO4 Complex (Activated Catalyst) OsO4->Complex Binding (LAE) Ligand Ligand (DHQD-CLB) Ligand->Complex Osmate Os(VI) Ester Intermediate Complex->Osmate + Olefin [3+2] Cycloaddition Olefin Olefin (Substrate) Olefin->Osmate Hydrolysis Hydrolysis (Release) Osmate->Hydrolysis Product Chiral Diol (Product) Hydrolysis->Product Os_red Os(VI) Hydrolysis->Os_red Reduced Os(VI) Reox Re-oxidant (K3Fe(CN)6 / NMO) Reox->OsO4 Regeneration Os_red->Reox Oxidation

Figure 2: The Ligand-Accelerated Catalytic Cycle.[1] The ligand (DHQD-CLB) accelerates the entry of OsO4 into the cycle, ensuring high enantioselectivity.

Protocol: Standard AD Reaction (Small Scale)
  • Mix: Combine K₃Fe(CN)₆ (3 eq), K₂CO₃ (3 eq), and Ligand (0.01 eq) in t-BuOH/H₂O (1:1).

  • Catalyst: Add K₂OsO₂(OH)₄ (0.002 eq). Stir until dissolved.

  • Substrate: Add olefin (1 eq) at 0°C.

  • Workup: Quench with Na₂SO₃ (reduces residual Os(VIII)). Extract with EtOAc.

References
  • Sharpless, K. B., et al. (1992).[2] "Ligand-Accelerated Catalysis: The Mechanistic Basis of the Sharpless Asymmetric Dihydroxylation." Journal of the American Chemical Society.[1][3]

  • Corey, E. J., & Noe, M. C. (1996).[2] "The kinetic resolution of secondary alcohols by catalytic enantioselective acylation." Journal of the American Chemical Society.[1][3]

  • Sigma-Aldrich. (n.d.). "Hydroquinidine 4-chlorobenzoate Product Sheet." Merck KGaA.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews.

Sources

Sharpless asymmetric dihydroxylation monomeric ligand mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sharpless Asymmetric Dihydroxylation: The Monomeric Ligand Mechanism

Introduction: The Advent of Asymmetric Dihydroxylation

The enantioselective synthesis of vicinal diols from prochiral alkenes is a cornerstone transformation in modern organic chemistry, providing critical chiral building blocks for the synthesis of pharmaceuticals, natural products, and fine chemicals.[1][2] The Sharpless Asymmetric Dihydroxylation (AD) reaction, developed by K. Barry Sharpless and his colleagues, stands as a landmark achievement in this field, offering a reliable and highly selective method for this conversion.[3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to direct the dihydroxylation to one face of the alkene, yielding optically active diols with high enantiomeric excess.[1]

This guide provides a deep dive into the core mechanistic principles of the Sharpless AD, focusing on the widely accepted monomeric ligand mechanism. We will explore the intricacies of the catalytic cycle, the rationale behind experimental protocols, and the practical application of this powerful tool for researchers and professionals in drug development.

The Mechanistic Core: A Tale of Two Cycles

The catalytic mechanism of the Sharpless AD has been the subject of extensive investigation.[4] While early debates considered different cycloaddition pathways, a consensus has emerged favoring a [3+2] cycloaddition between the osmium-ligand complex and the alkene.[5][6][7] The process is governed by a primary catalytic cycle that delivers high enantioselectivity, but a competing secondary cycle can erode this selectivity if not properly controlled.[3][8]

The Key Players

The success of the Sharpless AD hinges on the interplay of four key components, often conveniently packaged as "AD-mix" reagents (AD-mix-α and AD-mix-β).[1][9]

  • Osmium Tetroxide (OsO₄): The primary catalyst that delivers the two oxygen atoms to the alkene. Due to its high cost and toxicity, it is used in catalytic amounts.[3]

  • Chiral Ligand: Typically a dimeric cinchona alkaloid derivative, such as (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β).[5][10] This component complexes with OsO₄, creating a chiral environment that dictates the face selectivity of the dihydroxylation. The two ligands are considered "pseudoenantiomeric," leading to opposite enantiomers of the diol product.[11]

  • Stoichiometric Oxidant: A co-oxidant is required to regenerate the Os(VIII) active catalyst from the Os(VI) species formed after diol release. Potassium ferricyanide (K₃Fe(CN)₆) is the most common and effective oxidant used in the AD-mix formulations.[9][10]

  • Solvent System and Base: The reaction is typically performed in a biphasic system of tert-butanol and water, with a base like potassium carbonate (K₂CO₃) to ensure a slightly alkaline pH, under which the reaction proceeds more rapidly.[9]

The Primary Catalytic Cycle: Delivering Enantioselectivity

The main productive pathway begins with the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid ligand.[3] This complex then engages the alkene in a highly organized transition state to deliver the final product.

  • Ligand Binding: Osmium tetroxide coordinates with the chiral ligand (L) to form the active catalyst, OsO₄-L.[3]

  • [3+2] Cycloaddition: The OsO₄-L* complex undergoes a concerted [3+2] cycloaddition with the alkene. This is the enantioselectivity-determining step, where the chiral ligand directs the osmium complex to one of the two prochiral faces of the alkene, forming a five-membered osmate ester intermediate.[3][5]

  • Hydrolysis: The cyclic osmate ester is hydrolyzed to release the chiral vicinal diol product.[3] This step also produces the reduced osmium(VI) species, [OsO₂(OH)₄]²⁻.

  • Re-oxidation: The stoichiometric oxidant, K₃Fe(CN)₆, re-oxidizes the Os(VI) back to Os(VIII), regenerating the OsO₄ catalyst, which can then re-enter the cycle by coordinating with another ligand molecule.[9]

Sharpless AD Primary Catalytic Cycle Primary Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation cluster_main OsO4_L OsO₄-L* (Active Catalyst) OsmateEster Cyclic Osmate(VI) Ester OsO4_L->OsmateEster + Alkene ([3+2] Cycloaddition) OsVI Reduced Os(VI) Species OsmateEster->OsVI + 2 H₂O (Hydrolysis) Diol Chiral Diol OsmateEster->Diol OsVI->OsO4_L + K₃Fe(CN)₆ (Re-oxidation) Alkene_in Alkene Oxidant_in K₃Fe(CN)₆ H2O_in H₂O

Caption: The primary catalytic cycle responsible for high enantioselectivity.

The Secondary Cycle: A Pathway to Lower Selectivity

A potential side reaction can occur if the osmate ester intermediate is oxidized before hydrolysis and diol release.[3][8] This forms an osmium(VIII)-diol complex which can itself dihydroxylate another alkene molecule, but without the direct, stereo-guiding influence of the primary chiral ligand. Dihydroxylations proceeding through this secondary pathway generally exhibit much lower enantioselectivity.[8]

Expertise & Experience: To ensure the highest possible enantiomeric excess (ee), it is crucial to favor the primary cycle. This is achieved by ensuring that the rate of hydrolysis of the osmate ester is significantly faster than its rate of oxidation. In practice, this is controlled by using a sufficiently high molar concentration of the chiral ligand, which accelerates the primary pathway.[3][8] If the olefin concentration is too high relative to the catalyst-ligand complex, the ligand-free secondary pathway can become more prominent, leading to a decrease in the overall enantioselectivity of the product.[9]

Predicting Stereochemical Outcome: The Sharpless Mnemonic

A simple and highly effective mnemonic was developed by Sharpless to predict the absolute configuration of the diol product based on the choice of ligand and the orientation of the alkene substituents.[3] The alkene is drawn in a specific orientation, and the dihydroxylation is predicted to occur from either the "top" (β) or "bottom" (α) face.

  • AD-mix-β (containing (DHQD)₂-PHAL) delivers the hydroxyl groups from the top face .

  • AD-mix-α (containing (DHQ)₂-PHAL) delivers the hydroxyl groups from the bottom face .

Caption: Orient alkene substituents by size to predict facial selectivity.

Field-Proven Experimental Protocol

The following protocol describes a general procedure for the asymmetric dihydroxylation on a 1 mmol scale.[12]

Trustworthiness: This protocol is self-validating. The enantiomeric excess of the product, determined by chiral HPLC/GC or measurement of optical rotation, directly reflects the success of the asymmetric induction.[11][13] Comparing the sign of rotation to literature values confirms that the reaction proceeded with the expected facial selectivity predicted by the mnemonic.[11]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the appropriate AD-mix (1.4 g, for AD-mix-α or AD-mix-β) with a 1:1 mixture of tert-butanol and water (10 mL total).[12]

    • Expert Insight: Vigorous stirring is essential to dissolve the salts and create a fine emulsion, which is critical for reproducible reaction rates between the organic and aqueous phases.[11]

  • Additive (If Required): For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, add methanesulfonamide (CH₃SO₂NH₂) (~95 mg, 1.0 equiv).

    • Expert Insight: Methanesulfonamide accelerates the hydrolysis of the osmate ester, enhancing the turnover rate for sterically hindered or less reactive alkenes.[3][8]

  • Cooling and Substrate Addition: Stir the mixture at room temperature until two clear phases form (the lower aqueous phase should be bright yellow). Cool the flask to 0 °C in an ice bath. Add the alkene (1.0 mmol) to the cold, vigorously stirring mixture.[12]

    • Expert Insight: Running the reaction at 0 °C or below generally improves enantioselectivity by favoring the more ordered transition state of the primary catalytic cycle.[11]

  • Reaction Monitoring: Continue vigorous stirring at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the alkene starting material. The reaction mixture color typically changes from yellow to a dark reddish-brown.

  • Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1.5 g) and allowing the mixture to warm to room temperature while stirring for at least one hour.[12] This reduces any remaining osmium species.

  • Workup: Add ethyl acetate to the mixture. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure diol.[12]

Experimental Workflow General Experimental Workflow for Sharpless AD Setup 1. Reaction Setup Dissolve AD-mix in t-BuOH/H₂O. Add CH₃SO₂NH₂ if needed. Cool 2. Cooling & Substrate Addition Cool to 0 °C. Add alkene (1 mmol). Setup->Cool Monitor 3. Reaction Monitoring Stir vigorously at 0 °C. Monitor by TLC. Cool->Monitor Quench 4. Quenching Add Na₂SO₃. Stir for 1 hour at RT. Monitor->Quench Workup 5. Workup Extract with Ethyl Acetate. Quench->Workup Purify 6. Purification Dry, concentrate, and purify via column chromatography. Workup->Purify Product Pure Chiral Diol Purify->Product

Caption: A standard workflow for performing the Sharpless AD reaction.

Data Presentation: Substrate Scope and Performance

The Sharpless AD is remarkably versatile, providing high yields and enantioselectivities for a wide array of alkene substitution patterns.[12] The predictability and reliability across different substrate classes are key reasons for its widespread adoption.

Alkene SubstrateSubstitution PatternAD-MixYield (%)Enantiomeric Excess (ee, %)
StyreneMonosubstitutedβ>9997 (R)
1-DeceneMonosubstitutedα9593 (S)
(E)-Stilbenetrans-Disubstitutedβ98>99.5 (R,R)
Methyl (E)-cinnamatetrans-Disubstitutedα9596 (2S,3R)
1-MethylcyclohexeneTrisubstitutedβ9590 (1R,2R)
α-Methylstyrene1,1-Disubstitutedβ9695 (S)
Data adapted from reference[12].

Conclusion

The Sharpless Asymmetric Dihydroxylation is a testament to the power of ligand-accelerated catalysis. Its well-understood monomeric ligand mechanism, predictable stereochemical outcomes, and operational simplicity have cemented its role as an indispensable tool in asymmetric synthesis. For researchers and drug development professionals, a thorough grasp of its catalytic cycle and the factors influencing its efficiency is paramount to leveraging its full potential in the creation of complex, stereochemically defined molecules that drive scientific innovation.

References

  • Title: Sharpless Asymmetric Dihydroxylation Source: Encyclopedia.pub URL: [Link]

  • Title: The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory Source: ResearchGate URL: [Link]

  • Title: Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes Source: Imperial College London URL: [Link]

  • Title: Sharpless Dihydroxylation (Bishydroxylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Sharpless asymmetric dihydroxylation Source: Wikipedia URL: [Link]

  • Title: CHEM21 Case Study: Asymmetric Dihydroxylation Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: An efficient protocol for Sharpless-style racemic dihydroxylation Source: RSC Publishing URL: [Link]

  • Title: Utilizing Dynamic Kinetic Resolution in Asymmetric Dihydroxylation Source: Thieme Chemistry URL: [Link]

  • Title: Sharpless Asymmetric Dihydroxylation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation Source: ACS Central Science URL: [Link]

  • Title: Toward an Understanding of the High Enantioselectivity in the Osmium-Catalyzed Asymmetric Dihydroxylation (AD). 1. Kinetics Source: Journal of the American Chemical Society URL: [Link]

  • Title: 1.1.3 Sharpless Asymmetric Dihydroxylation Source: NPTEL Archive URL: [Link]

  • Title: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product Source: Research and Reviews URL: [Link]

  • Title: Sharpless Asymmetric Dihydroxylation Source: SynArchive URL: [Link]

  • Title: Sharpless Asymmetric Dihydroxylation Reaction Source: Scribd URL: [Link]

  • Title: The Career of K. Barry Sharpless Source: Macmillan Group, Princeton University URL: [Link]

  • Title: Catalytic Asymmetric Dihydroxylation Source: University of York URL: [Link]

Sources

Introduction: The Critical Role of Solubility in the Application of Hydroquinidine 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Hydroquinidine 4-chlorobenzoate Solubility in Organic Solvents

Hydroquinidine 4-chlorobenzoate is a significant chemical entity, recognized primarily for its role as a chiral reagent and its connection to the antiarrhythmic agent hydroquinidine.[1][2] As a salt formed from the quinoline alkaloid hydroquinidine and 4-chlorobenzoic acid, its physicochemical properties are complex, governing its behavior in various chemical processes.[1][3][4] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in organic solvents is not merely academic; it is a foundational pillar for successful synthesis, purification, crystallization, and formulation development.[5][6] Poorly characterized solubility can lead to suboptimal reaction conditions, inefficient purification, and significant challenges in developing stable, bioavailable formulations.

This guide provides a comprehensive framework for understanding and, most importantly, experimentally determining the solubility of hydroquinidine 4-chlorobenzoate. We will delve into its inherent physicochemical characteristics, present a robust protocol for solubility assessment, and discuss the theoretical underpinnings that dictate its behavior across a spectrum of organic solvents. This document is designed to empower the laboratory professional with both the theoretical knowledge and the practical methodology to master the solubility challenges associated with this compound.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

Before any experimental work commences, a thorough analysis of the molecule's structure and properties provides the basis for forming a rational hypothesis about its solubility.

Physicochemical Characteristics

Hydroquinidine 4-chlorobenzoate is a relatively large, complex organic salt.[3][4][7] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₂₉ClN₂O₃[1][3][8]
Molecular Weight 464.98 g/mol [1][4][8]
Melting Point 102-105 °C[4][7]
Appearance White to light yellow crystalline powder[9]
Structure A salt composed of an organic base (Hydroquinidine) and an organic acid (4-Chlorobenzoic acid)[3][7]

Structural Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[10]

  • Ionic and Polar Nature : As a salt, the molecule possesses ionic character, which suggests that solvents capable of stabilizing charged species will be effective. The structure contains multiple polar functional groups, including an ester, a methoxy group, and two nitrogen atoms within the quinoline and quinuclidine ring systems, which can participate in dipole-dipole interactions and hydrogen bonding.

  • Non-Polar Regions : Conversely, the molecule has significant non-polar regions, including the large aromatic quinoline system and the chlorophenyl ring. These bulky, hydrophobic areas will interact favorably with less polar solvents through van der Waals forces.

  • Predicted Behavior : Based on this structure, we can predict:

    • High Solubility in polar protic solvents like ethanol, where the solvent can engage in hydrogen bonding with the ester and nitrogen atoms and effectively solvate the ionic components. A known measurement of its optical activity in ethanol confirms its solubility to at least 10 mg/mL in this solvent.[4]

    • Moderate Solubility in polar aprotic solvents such as acetone or ethyl acetate, which can engage in dipole-dipole interactions but lack the hydrogen-bond donating ability of protic solvents.

    • Low to Negligible Solubility in non-polar solvents like heptane or toluene, which cannot effectively solvate the polar and ionic parts of the molecule.

The interplay of these factors is complex, making empirical determination essential.

Solute Hydroquinidine 4-Chlorobenzoate (Solute) Ionic Ionic Character (Salt Nature) Solute->Ionic Polar Polar Groups (Ester, N-atoms, Methoxy) Solute->Polar NonPolar Non-Polar Regions (Aromatic Rings) Solute->NonPolar Solvent Organic Solvent Polarity Solvent Polarity Solvent->Polarity Hbond Hydrogen Bonding (Donor/Acceptor) Solvent->Hbond Solubility Resulting Solubility Ionic->Solubility Polar->Solubility NonPolar->Solubility Polarity->Solubility Hbond->Solubility

Caption: Key molecular properties of solute and solvent influencing solubility.

Part 2: A Validated Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible data, a standardized experimental protocol is required. We advocate for the determination of thermodynamic solubility , which measures the maximum concentration of a compound dissolved in a solvent under equilibrium conditions, as this provides a true measure of the compound's intrinsic solubility.[11] The shake-flask method is the gold standard for this measurement.

Selection of Organic Solvents

A diverse panel of solvents should be selected to cover a range of polarities and chemical functionalities. This allows for the development of a comprehensive solubility profile.

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

  • Slightly Polar/Non-polar Aromatic: Dichloromethane, Toluene

  • Non-polar Aliphatic: n-Heptane

Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system by ensuring equilibrium is reached and accurately measured.

Step 1: Preparation of Materials

  • Calibrate analytical balance and liquid handling devices (pipettes).

  • Ensure Hydroquinidine 4-chlorobenzoate is of known purity (e.g., >98%).[4]

  • Use high-purity (e.g., HPLC grade) organic solvents.

  • Prepare 20 mL glass vials with PTFE-lined screw caps.

Step 2: Addition of Solute and Solvent

  • Add an excess amount of Hydroquinidine 4-chlorobenzoate to each vial. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation. A starting amount of ~100 mg in 5 mL of solvent is typically sufficient.

  • Causality Check: Adding excess solid is critical to ensure the final solution is truly saturated, which is the definition of thermodynamic solubility.

  • Accurately record the volume of solvent added to each vial.

Step 3: Equilibration

  • Seal the vials tightly.

  • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber set to a standard temperature (e.g., 25 °C).

  • Agitate the suspensions for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for complex molecules.

  • Causality Check: Continuous agitation prevents the settling of solid particles, maximizing the surface area for dissolution. Extended equilibration time is necessary to overcome any kinetic barriers to dissolution.[11]

Step 4: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean vial.

  • Causality Check: Filtration is the most critical step to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.

Step 5: Quantitative Analysis

  • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantify the concentration of Hydroquinidine 4-chlorobenzoate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][12] A pre-established calibration curve with known standards is required for accurate quantification.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL or mol/L.

Start Start: Excess Solute + Solvent Equilibrate Equilibrate (25°C, 48h Agitation) Start->Equilibrate Sediment Sediment (2h, No Agitation) Equilibrate->Sediment Filter Filter Supernatant (0.22 µm Syringe Filter) Sediment->Filter Dilute Dilute Sample Filter->Dilute Analyze Quantify (HPLC-UV Analysis) Dilute->Analyze End End: Solubility Data (mg/mL) Analyze->End

Caption: Experimental workflow for determining thermodynamic solubility.

Part 3: Data Presentation and Interpretation

The results of the experimental protocol should be summarized in a clear, concise format to allow for easy comparison and interpretation.

Quantitative Solubility Data Summary

The following table serves as a template for presenting the empirically determined solubility data.

Organic SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)
n-HeptaneNon-polar Aliphatic0.1(Experimental Value)
TolueneNon-polar Aromatic2.4(Experimental Value)
DichloromethaneSlightly Polar3.1(Experimental Value)
Ethyl AcetatePolar Aprotic4.4(Experimental Value)
AcetonePolar Aprotic5.1(Experimental Value)
EthanolPolar Protic5.2(Experimental Value, >10)
AcetonitrilePolar Aprotic5.8(Experimental Value)
MethanolPolar Protic6.6(Experimental Value)

Interpreting the Results

By correlating the experimental solubility data with solvent properties, a deeper understanding emerges. For instance, if Hydroquinidine 4-chlorobenzoate shows significantly higher solubility in ethanol and methanol compared to acetone and ethyl acetate (which have similar polarity indices), it strongly indicates that hydrogen bonding plays a crucial role in the dissolution process.[10][13] Conversely, if solubility in dichloromethane is higher than expected based on polarity alone, it may suggest favorable interactions with the chlorinated solvent and the molecule's chlorophenyl group. This level of analysis is vital for selecting appropriate solvent systems for crystallization, chromatography, and formulation.

Conclusion

The solubility of Hydroquinidine 4-chlorobenzoate in organic solvents is a multifaceted property dictated by the compound's complex chemical structure. While theoretical principles provide a valuable predictive framework, they are no substitute for rigorous, empirical measurement. The shake-flask method, coupled with precise analytical quantification, remains the definitive approach for generating reliable thermodynamic solubility data. By following the structured protocol and interpretive guidance presented in this guide, researchers and drug development professionals can effectively characterize this compound, mitigating risks in process development and paving the way for successful downstream applications.

References

  • Hydroquinine 4-chlorobenzoate | C27H29ClN2O3 | CID 11784547 - PubChem. PubChem. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. R Discovery. (2015-12-31). [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. SlideShare. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. (2012-02-10). [Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. (2024-05-18). [Link]

  • Influence of solvent composition on the solubilities and solid-state properties of the sodium salts of some drugs. KISTI. [Link]

  • Hydroquinidine 4-chlorobenzoate, min 98%, 1 gram. CP Lab Safety. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? on-drug-delivery.com. (2010-03-01). [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. (2021-07-05). [Link]

  • Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem. NIH. [Link]

  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. PubChem. [Link]

  • 4-Chlorobenzoic acid - Wikipedia. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Ligands for Olefin Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective functionalization of olefins represents a cornerstone of modern organic synthesis, providing critical access to chiral molecules that are fundamental to the pharmaceutical, agrochemical, and materials industries. The success of these transformations is intrinsically linked to the design and application of chiral ligands, which orchestrate the stereochemical outcome of catalytic reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of chiral ligands in key olefin functionalization reactions. We will explore the mechanistic underpinnings of stereocontrol, survey the major classes of privileged chiral ligands, and offer detailed, field-proven protocols for asymmetric hydrogenation, dihydroxylation, epoxidation, and allylic alkylation. By elucidating the causality behind experimental choices and catalyst selection, this guide aims to empower scientists to rationally design and optimize asymmetric transformations.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality, or 'handedness', is a fundamental property of molecules that has profound implications, particularly in biological systems. The physiological activity of many pharmaceuticals, for instance, is often dictated by a single enantiomer, with the other being inactive or even detrimental. Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is of paramount importance.

Olefins, with their readily accessible and reactive carbon-carbon double bonds, are ideal starting materials for constructing complex chiral molecules. Asymmetric olefin functionalization, therefore, provides a powerful and atom-economical strategy for introducing chirality. The key to unlocking the potential of these reactions lies in the use of chiral catalysts, which are typically composed of a transition metal center and a carefully designed chiral ligand. The ligand creates a chiral environment around the metal, influencing the trajectory of the incoming olefin and directing the reaction to favor the formation of one enantiomer.

This guide will delve into the science and art of selecting and utilizing these molecular architects to achieve high levels of enantioselectivity in some of the most powerful olefin functionalization reactions known to chemists.

Foundational Principles of Asymmetric Catalysis

At its core, transition metal-catalyzed asymmetric synthesis relies on the transfer of chirality from a ligand to a substrate via a transient metal complex. The ligand, by binding to the metal, creates a three-dimensional chiral pocket. The substrate coordinates to this metal-ligand complex in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions, thus predisposing it to react on one of its two prochiral faces.

The efficacy of an asymmetric catalyst is primarily quantified by its ability to produce a significant excess of one enantiomer over the other. This is expressed as enantiomeric excess (ee%) , calculated as:

ee% = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An ee of >99% is often the goal for pharmaceutical applications.

A Survey of Privileged Chiral Ligands

Over decades of research, several classes of chiral ligands have emerged as "privileged," demonstrating high efficacy across a broad range of substrates and reactions.[1] Their success stems from their well-defined, rigid, and tunable structures.

C₂-Symmetric Diphosphines: The Workhorses of Asymmetric Hydrogenation

Chiral phosphine ligands are arguably the most successful class of ligands in asymmetric catalysis.[2][3] Their strong coordination to transition metals and the tunability of their steric and electronic properties make them highly effective.[2] C₂-symmetry is a common design element, as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities.

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Possessing axial chirality due to restricted rotation around the binaphthyl bond, BINAP creates a highly effective chiral environment. Rhodium and Ruthenium complexes of BINAP are renowned for their exceptional performance in the asymmetric hydrogenation of a wide variety of olefins and ketones.[4][5][6][7]

  • DuPhos (1,2-Bis(2,5-dialkylphospholano)benzene): Developed by M.J. Burk at DuPont, the DuPhos family of ligands features a rigid phospholane structure on a benzene backbone.[8][9] These ligands are particularly noted for their electron-rich phosphorus atoms, which lead to highly reactive and selective catalysts.[8] Rhodium-DuPhos complexes are exceptionally effective for the asymmetric hydrogenation of enamides, yielding chiral amino acids with excellent enantioselectivities.[8] The commercial availability of various DuPhos and related BPE ligands in large quantities highlights their industrial importance.[10]

Salen Ligands: Masters of Asymmetric Epoxidation and Kinetic Resolution

Salen-type ligands are tetradentate Schiff bases that form stable square-planar complexes with a variety of transition metals.[11] Their modular synthesis allows for extensive steric and electronic tuning.[11]

  • (salen)Mn(III) Complexes (Jacobsen's Catalyst): The manganese-salen complexes pioneered by Eric Jacobsen are powerful catalysts for the enantioselective epoxidation of unfunctionalized cis-alkenes.[12][13][14] This reaction, known as the Jacobsen-Katsuki epoxidation, provides a vital method for synthesizing chiral epoxides, which are versatile synthetic intermediates.[12][13][14]

  • (salen)Co(III) Complexes: Cobalt-salen complexes have proven to be exceptionally effective in the hydrolytic kinetic resolution (HKR) of terminal epoxides, allowing for the isolation of both unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity.[15]

Cinchona Alkaloid Derivatives: Ligands for Asymmetric Dihydroxylation

Derived from the bark of the cinchona tree, quinine and quinidine are readily available chiral scaffolds. K. Barry Sharpless and his group ingeniously adapted these natural products into highly effective ligands for the osmium-catalyzed asymmetric dihydroxylation of olefins.

  • (DHQ)₂PHAL and (DHQD)₂PHAL: These ligands, where two dihydroquinine (DHQ) or dihydroquinidine (DHQD) units are linked by a phthalazine (PHAL) spacer, are the cornerstones of the Sharpless Asymmetric Dihydroxylation.[16][17] The choice between the "pseudoenantiomeric" DHQ and DHQD ligands dictates which face of the olefin is hydroxylated, providing predictable access to either enantiomer of the resulting diol.[16][18] The commercially available "AD-mix-α" (containing (DHQ)₂PHAL) and "AD-mix-β" (containing (DHQD)₂PHAL) have made this powerful transformation accessible to all synthetic chemists.[17][19]

Trost Ligands for Asymmetric Allylic Alkylation

The palladium-catalyzed substitution of allylic substrates, known as the Tsuji-Trost reaction, is a powerful C-C, C-N, and C-O bond-forming reaction.[20][21] Barry Trost developed a class of C₂-symmetric diphosphine ligands based on a trans-1,2-diaminocyclohexane backbone that imparts high enantioselectivity to this process, now often referred to as the Trost Asymmetric Allylic Alkylation (AAA).[20][22] These ligands create a well-defined chiral pocket that controls the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allylpalladium intermediate.[23]

Key Olefin Functionalization Reactions: Mechanisms and Protocols

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most widely used and industrially important methods for producing enantiomerically pure compounds. It involves the addition of two hydrogen atoms across a double bond with high stereocontrol.

Mechanism Insight (Rhodium-BINAP Catalyzed Hydrogenation of Enamides): The catalytic cycle is generally believed to proceed through a "dihydride" or an "unsaturate" pathway. In the widely accepted unsaturate pathway for cationic Rh(I)-BINAP complexes, the chiral catalyst and the enamide substrate coordinate to form a key diastereomeric intermediate. This is followed by oxidative addition of H₂ to the rhodium center. Subsequent migratory insertion of the olefin into a Rh-H bond and reductive elimination of the product regenerates the active catalyst. The rigid C₂-symmetric backbone of the BINAP ligand dictates the preferred coordination geometry of the enamide, leading to the observed high enantioselectivity.[5]

Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

  • Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R,R)-Me-DuPhos (2.9 mg, 0.0055 mmol, 1.1 mol%) in 2 mL of degassed methanol. Stir the solution for 15 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve methyl α-acetamidoacrylate (71.5 mg, 0.5 mmol) in 3 mL of degassed methanol.

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Using a syringe, add the catalyst solution. Seal the reactor, purge with H₂ gas three times, and then pressurize to 3 atm H₂.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC or GC.

  • Work-up: Upon completion, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient). Determine the enantiomeric excess of the product, N-acetyl-alanine methyl ester, by chiral GC or HPLC analysis.

Expected Outcome: >99% conversion, >95% ee.

Data Presentation: Comparison of Ligands in Asymmetric Hydrogenation

LigandSubstrateCatalyst Loading (mol%)H₂ Pressure (atm)ee (%)
(S)-BINAPMethyl (Z)-α-acetamidocinnamate0.55096
(R,R)-Me-DuPhosMethyl α-acetamidoacrylate0.11>99
(S,S)-Et-DuPhosEthyl benzoylhydrazone1.0596

Logical Workflow for Ligand Screening in Asymmetric Hydrogenation

G Workflow for Asymmetric Hydrogenation Ligand Screening sub Define Substrate (e.g., Enamide, Ketone) screen High-Throughput Screening (Parallel Reactor, Small Scale) sub->screen lib Select Ligand Library (e.g., BINAP, DuPhos, Josiphos) lib->screen metal Choose Metal Precursor (e.g., [Rh(COD)2]BF4, Ru(OAc)2) metal->screen analyze Analyze Results (GC/HPLC for Conversion & ee%) screen->analyze Collect Data hit Identify 'Hit' Ligands (ee% > 80%) analyze->hit optimize Optimize Conditions (Solvent, Temp, Pressure) hit->optimize Lead Candidates validate Validate on Scale-up (Confirm ee% and Yield) optimize->validate Optimized Protocol

Caption: A systematic approach to identifying and optimizing the best chiral ligand for a new asymmetric hydrogenation reaction.

Sharpless Asymmetric Dihydroxylation

This reaction converts olefins to chiral 1,2-diols, which are valuable building blocks in organic synthesis. The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.[16][17]

Mechanism Insight: The catalytic cycle begins with the formation of a complex between OsO₄ and the chiral ligand.[16] This complex then undergoes a [3+2] cycloaddition with the alkene to form a key osmylate ester intermediate.[16][17] The chiral ligand creates a U-shaped binding pocket that directs the approach of the olefin, leading to face-selective dihydroxylation.[16] Hydrolysis of the osmylate ester releases the chiral diol and the reduced osmium species. The co-oxidant (e.g., K₃Fe(CN)₆ or NMO) then reoxidizes the osmium catalyst, allowing the cycle to continue.[16][19]

Experimental Protocol: Asymmetric Dihydroxylation of Styrene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of olefin) and 5 mL of a 1:1 t-butanol/water mixture. Stir the mixture at room temperature until both phases are clear. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Add styrene (1.0 mmol) to the cooled solution.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction is typically complete within 6-24 hours. Monitor the progress by TLC.

  • Work-up: Add solid sodium sulfite (1.5 g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with 2 M NaOH, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (R)-1-phenyl-1,2-ethanediol. Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: High yield, >95% ee.

Jacobsen-Katsuki Asymmetric Epoxidation

This method provides enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins, using a chiral (salen)manganese(III) catalyst.[12][13]

Mechanism Insight: The active catalyst is believed to be a manganese(V)-oxo species, formed by the oxidation of the Mn(III)-salen complex by a stoichiometric oxidant like NaOCl.[12] The mechanism of oxygen transfer is still debated, with evidence supporting concerted, radical, or metalla-oxetane pathways depending on the substrate.[12][13][15][24] The chiral salen ligand, with its bulky substituents, effectively blocks three quadrants around the metal-oxo core, forcing the alkene to approach from the least hindered quadrant, thereby achieving high enantioselectivity.[13]

Experimental Protocol: Asymmetric Epoxidation of cis-β-Methylstyrene

  • Catalyst Activation: In a flask, add (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) and 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%) to 5 mL of dichloromethane.

  • Reaction Setup: Cool the solution to 0 °C. Add cis-β-methylstyrene (1.0 mmol).

  • Oxidant Addition: Slowly add a buffered solution of commercial bleach (NaOCl, ~0.8 M, 1.5 mmol) over 1 hour using a syringe pump, while maintaining vigorous stirring.

  • Reaction Monitoring: Stir the biphasic mixture at 0 °C for 4 hours. Monitor the disappearance of the starting material by GC.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient). Determine the enantiomeric excess of the resulting epoxide by chiral GC analysis.

Expected Outcome: >90% yield, >90% ee.

Trost Asymmetric Allylic Alkylation (AAA)

The Trost AAA is a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds at an allylic position.

Mechanism Insight: The catalytic cycle starts with the coordination of a Pd(0) complex, bearing the chiral Trost ligand, to the olefin of the allylic substrate.[20] This is followed by oxidative addition, where the leaving group is displaced to form a η³-π-allylpalladium(II) complex.[20][25] The geometry of this intermediate is controlled by the chiral ligand. The nucleophile then attacks the π-allyl complex, typically at the less substituted terminus, from the face opposite to the palladium atom.[21][26] Reductive elimination releases the product and regenerates the Pd(0) catalyst.[26]

Catalytic Cycle of Trost Asymmetric Allylic Alkylation

G Trost AAA Catalytic Cycle pd0 Pd(0)Ln pi_allyl η³-π-Allyl Pd(II)Ln pd0->pi_allyl Oxidative Addition allyl_sub Allylic Substrate (R-X) allyl_sub->pi_allyl pi_allyl->pd0 Reductive Elimination product Chiral Product (R-Nu) pi_allyl->product nuc Nucleophile (Nu-) nuc->pi_allyl Nucleophilic Attack

Caption: A simplified representation of the key steps in the palladium-catalyzed Trost Asymmetric Allylic Alkylation.

Case Study: Asymmetric Synthesis of (S)-Naproxen

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for the therapeutic effect. Asymmetric catalysis has provided elegant and efficient routes to its synthesis. One notable approach involves the asymmetric hydrogenation of an acrylic acid precursor.[27]

A cobalt-catalyzed asymmetric hydrogenation has been developed for the synthesis of (S)-Naproxen. Additionally, routes involving asymmetric Kumada cross-coupling reactions using bisoxazoline/cobalt catalysts have been reported to produce (S)-naproxen ester with high optical purity.[28] Another strategy employs rhodium-catalyzed asymmetric hydrogenation. These methods showcase the power of chiral ligands in the industrial production of single-enantiomer drugs.[29][30][31]

Conclusion and Future Outlook

Chiral ligands are the linchpins of asymmetric olefin functionalization, enabling the synthesis of complex, enantiomerically pure molecules with remarkable precision. The continued development of novel ligand scaffolds, driven by a deeper mechanistic understanding and aided by computational chemistry, promises to further expand the scope and power of asymmetric catalysis. As the demand for enantiopure pharmaceuticals and advanced materials grows, the innovations in chiral ligand design will remain a critical driver of progress in chemical synthesis.

References

  • Jacobsen, E. N. (n.d.). Jacobsen epoxidation. Wikipedia.
  • Sharpless, K. B. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia.
  • CN103304443A. (n.d.). Novel asymmetric catalytic synthesis method of (S)-naproxen. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
  • Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation.
  • Kuwano, R., et al. (n.d.). The reaction mechanism of the enantioselective Tsuji allylation: inner-sphere and outer-sphere pathways, internal rearrangements, and asymmetric C–C bond formation. PMC.
  • chemeurope.com. (n.d.). Sharpless asymmetric dihydroxylation.
  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
  • Imamoto, T. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC.
  • Trost, B. M. (n.d.). Tsuji–Trost reaction. Wikipedia.
  • Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations.
  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
  • SynArchive. (n.d.). Trost Asymmetric Allylation Alkylation.
  • NPTEL Archive. (n.d.). 1.1.3 Sharpless Asymmetric Dihydroxylation.
  • Hu, A., Guo, C., & Fan, G. (n.d.). Asymmetric synthesis of naproxen. Journal of China Pharmaceutical University.
  • Burk, M. J. (n.d.). DuPhos. Wikipedia.
  • Imamoto, T. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage.
  • Slideshare. (n.d.). Jacobson katsuki named rxn.
  • ResearchGate. (2025). Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis.
  • Kim, J., & Song, H. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC.
  • OpenOChem Learn. (n.d.). Jacobsen epoxidation.
  • NROChemistry. (n.d.). Tsuji-Trost Allylation.
  • Benchchem. (2025). The DuPhos Ligand Family: A Cornerstone of Asymmetric Catalysis.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction.
  • Wikipedia. (n.d.). Asymmetric epoxidation.
  • Request PDF. (2025). Asymmetric Processes Catalyzed by Chiral (Salen)Metal Complexes.
  • Burk, M. J. (1999). Asymmetric Catalysis: Development and Applications of the DuPHOS Ligands. In Handbook Of Chiral Chemicals. CRC Press.
  • Alonso, F., et al. (n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC.
  • Green Chemistry (RSC Publishing). (n.d.). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation.
  • ResearchGate. (n.d.). Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity.
  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
  • IntechOpen. (n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis.
  • Benchchem. (2025). A Comparative Guide to DuPhos and BPE Ligand Derivatives in Asymmetric Catalysis.
  • Shevlin, M., et al. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry. ACS Publications.
  • Sigma-Aldrich. (n.d.). DuPhos and BPE Ligands.
  • ResearchGate. (n.d.). Asymmetric synthesis of (S)‐naproxen.
  • RSC Publishing. (n.d.). Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy.
  • Preetz, A., et al. (n.d.). Cationic Rhodium-BINAP Complexes: Full Characterization of Solvate- and Arene-Bridged Dimeric Species. Organometallics. ACS Publications.
  • ResearchGate. (2025). BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation.
  • Kitamura, M., et al. (n.d.). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society. ACS Publications.

Sources

Methodological & Application

Application Note: Asymmetric Dihydroxylation via Hydroquinidine 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

Scope of the Protocol

This application note details the protocol for Sharpless Asymmetric Dihydroxylation (AD) utilizing Hydroquinidine 4-chlorobenzoate (CAS: 113162-02-0) as the chiral ligand.

Crucial Distinction: Unlike the commercially prevalent "AD-mix-β" which utilizes the dimeric (DHQD)₂PHAL ligand, this protocol focuses on the monomeric 4-chlorobenzoate ester. While the dimeric ligands generally offer superior enantiomeric excess (ee) for a broader range of substrates, the monomeric Hydroquinidine 4-chlorobenzoate remains a critical tool for:

  • Cost-Sensitive Scale-Up: Significantly lower cost of goods (COGs) compared to phthalazine-linked dimers.

  • Steric Specificity: Hydroxylation of specific sterically unencumbered terminal olefins where the large binding pocket of the dimer is unnecessary.

  • Mechanistic Benchmarking: Serving as a baseline for ligand-accelerated catalysis (LAC) studies.

Mechanistic Principle: Ligand-Accelerated Catalysis

The reaction relies on the principle of Ligand-Accelerated Catalysis (LAC) . The osmium(VIII) species binds to the chiral amine (Hydroquinidine 4-chlorobenzoate), forming a complex that is significantly more electrophilic than the free osmium tetroxide. This acceleration ensures that the reaction proceeds primarily through the chiral pathway rather than the non-selective background pathway.

The protocol utilizes the Sharpless II (Ferricyanide) variant. This two-phase system (t-BuOH/Water) uses Potassium Ferricyanide [K₃Fe(CN)₆] as the stoichiometric re-oxidant. This is superior to the NMO (Upjohn) method because it maintains a low steady-state concentration of OsO₄ in the organic layer, suppressing the "second cycle" (a non-selective pathway that erodes ee).

Part 2: Visualization of Reaction Architecture

Catalytic Cycle (The "Sharpless II" System)

SharplessCycle OsO4 OsO4 (Free) Complex OsO4-Ligand Complex (Activated) OsO4->Complex Binding (LAC) Ligand Ligand (Hydroquinidine 4-chlorobenzoate) Ligand->Complex OsGlycolate Os(VI) Glycolate Intermediate Complex->OsGlycolate + Olefin (Cycloaddition) Olefin Olefin Substrate Olefin->OsGlycolate Hydrolysis Hydrolysis (Rate Limiting) OsGlycolate->Hydrolysis Product Chiral Diol (Product) Hydrolysis->Product Release OsVI Os(VI) Species (Water Soluble) Hydrolysis->OsVI Ligand Release OsVI->OsO4 Oxidation at Interface Oxidant K3Fe(CN)6 (Re-oxidant) Oxidant->OsO4 Aqueous Phase

Figure 1: Catalytic cycle showing the Ligand-Accelerated pathway. The Ferricyanide oxidant regenerates the catalyst at the liquid-liquid interface.

Part 3: Safety Architecture (Osmium Containment)

WARNING: Osmium Tetroxide (OsO₄) is a volatile, highly toxic oxidizer that can cause permanent blindness.

  • Primary Containment: All operations must occur in a certified chemical fume hood.

  • Vapor Suppression: OsO₄ is volatile. Keep reaction vessels capped when not actively adding reagents.

  • Neutralization Protocol (The "Corn Oil" Method):

    • OsO₄ is lipophilic. In the event of a spill, cover immediately with corn oil or vegetable oil.[1] The oil reduces Os(VIII) to the non-volatile, black cyclic osmate ester (Os(VI)).

    • Soak up the oil with kitty litter or vermiculite and dispose of as hazardous heavy metal waste.

    • Do not use standard paper towels or water for initial spill control, as this spreads the vapors.

Part 4: Standard Operating Procedure (SOP)

Reagent Preparation Table (1.0 mmol Scale)
ReagentRoleEquiv.Mass/VolNotes
Olefin Substrate Starting Material1.0X mgPurity >98% recommended
Hydroquinidine 4-chlorobenzoate Chiral Ligand0.05 (5 mol%)23.2 mgMonomeric ligand (MW: 464.98)
Osmium Source Catalyst Precursor0.01 (1 mol%)See BelowUse K₂OsO₂(OH)₄ (3.7 mg) or 0.1M OsO₄ in toluene (100 µL)
K₃Fe(CN)₆ Stoichiometric Oxidant3.0988 mgGrind to fine powder if clumpy
K₂CO₃ Base (Buffer)3.0415 mgMaintains pH ~10-12
Methanesulfonamide Hydrolysis Catalyst1.095 mgCritical for tri-substituted olefins; optional for terminal.
t-Butanol / Water Solvent System1:1 v/v10 mLTwo-phase system is essential
Experimental Workflow

Workflow Step1 1. Dissolve Oxidant/Base (K3Fe(CN)6 + K2CO3) in Water (5 mL) Step2 2. Add Organic Phase (t-BuOH + Ligand + Olefin) (5 mL) Step1->Step2 Step3 3. Cool to 0°C (Stir vigorously) Step2->Step3 Step4 4. Add Osmium Catalyst (Initiate Reaction) Step3->Step4 Step5 5. Monitor (TLC) (0°C, 6-24 hrs) Step4->Step5 Step6 6. Quench (Solid Na2SO3) Step5->Step6

Figure 2: Step-by-step experimental workflow for the biphasic reaction.

Detailed Protocol Steps

Step 1: Aqueous Phase Preparation

  • In a 50 mL round-bottom flask, dissolve Potassium Ferricyanide (988 mg, 3 mmol) and Potassium Carbonate (415 mg, 3 mmol) in water (5 mL) .

  • Stir until all solids are dissolved. The solution will be deep yellow/orange.

Step 2: Organic Phase & Ligand Addition

  • Add t-Butanol (5 mL) to the aqueous mixture.

  • Add Hydroquinidine 4-chlorobenzoate (23.2 mg, 0.05 mmol) .

  • Optional: If the substrate is a tri-substituted alkene or reacts slowly, add Methanesulfonamide (95 mg, 1 mmol) at this stage.

  • Stir for 10 minutes to ensure the ligand is distributed (it will reside mostly in the organic phase).

Step 3: Substrate Addition & Cooling

  • Cool the biphasic mixture to 0°C using an ice-water bath.

  • Add the Olefin (1.0 mmol) .

    • Note: If the olefin is solid and insoluble, dissolve it in a minimum amount of CH₂Cl₂ or EtOAc (max 0.5 mL) before addition, though this may slightly lower ee.

Step 4: Catalyst Addition (Initiation)

  • Add the Osmium source.[2][3]

    • Preferred:Potassium Osmate Dihydrate (K₂OsO₂(OH)₄) (3.7 mg, 0.01 mmol). This is a non-volatile solid precursor that forms OsO₄ in situ.

    • Alternative: 100 µL of a 0.1 M solution of OsO₄ in toluene.

  • Vigorous Stirring is Critical: The reaction occurs at the interface. Set stirring to maximum speed (typically >700 RPM) without splashing out of the flask.

Step 5: Reaction Monitoring

  • Maintain temperature at 0°C.

  • Monitor via TLC.[4] Reaction times vary from 6 to 24 hours depending on steric bulk.

  • Self-Validation Check: The aqueous layer should remain yellow. If it turns green/blue, the oxidant is exhausted (Fe(III) -> Fe(II)). If this happens before consumption of starting material, add more K₃Fe(CN)₆ and K₂CO₃.

Step 6: Quenching & Workup

  • Add solid Sodium Sulfite (Na₂SO₃) (1.5 g) slowly to the reaction at 0°C.

  • Warm to room temperature and stir for 30-60 minutes.

  • Observation: The phases will separate, and the deep yellow color will fade to a pale yellow or clear solution as the Osmium is reduced and precipitated.

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with 1M KOH (to remove any hydrolyzed ligand/acid byproducts) and then Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Part 5: Expertise & Optimization (The "Art" of the Reaction)

Monomer vs. Dimer: When to use Hydroquinidine 4-chlorobenzoate?

While the dimeric (DHQD)₂PHAL is the industry standard for maximum ee, the monomeric 4-chlorobenzoate is preferred when:

  • Substrate is Terminal & Unhindered: For simple terminal olefins (e.g., 1-decene), the monomer can achieve >85-90% ee.

  • Steric Clashes: In rare cases, the "U-shaped" binding pocket of the PHAL dimer is too sterically constricted for very bulky substrates. The monomer provides a more open active site.

  • Availability: If AD-mix is unavailable, the monomer can be synthesized easily from Hydroquinidine and 4-chlorobenzoyl chloride.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Stirring rate too lowIncrease RPM; reaction is diffusion-controlled at the interface.
Low Conversion Substrate insolubilityAdd 0.5 mL THF or increase t-BuOH ratio slightly.
Low ee Temperature too highStrictly maintain 0°C or lower (-4°C cryostat).
Low ee "Second Cycle" activeEnsure K₃Fe(CN)₆ is present in excess; do not use NMO for this ligand.
Slow Hydrolysis Tri-substituted olefinMust add Methanesulfonamide (1 eq). It accelerates the turnover of the Os(VI) glycolate.
Stereochemical Prediction

Using Hydroquinidine (DHQD) derivatives generally attacks the olefin from the Top (Beta) face.

  • Mnemonic: "DHQD delivers D own? No, that is incorrect."

  • Correct Mnemonic: The Sharpless Mnemonic states that DHQD derivatives attack from the Top face (when drawn in the standard orientation), while DHQ (dihydroquinine) derivatives attack from the Bottom face.

References

  • Sharpless, K. B., et al. (1991). "Ligand-Accelerated Catalysis: The Dihydroxylation of Olefins." Journal of Organic Chemistry, 56(15), 4585–4588.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[5] "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.

  • Sigma-Aldrich. (n.d.). "Hydroquinidine 4-chlorobenzoate Product Specification & Safety Data Sheet."

  • Jacobsen, E. N., Marko, I., Mungall, W. S., Schroeder, G., & Sharpless, K. B. (1988). "Asymmetric dihydroxylation via ligand-accelerated catalysis." Journal of the American Chemical Society, 110(6), 1968–1970.

  • Minato, M., Yamamoto, K., & Tsuji, J. (1990).[5] "Osmium tetraoxide catalyzed vicinal hydroxylation of higher olefins by using hexacyanoferrate(III) ion as a cooxidant." The Journal of Organic Chemistry, 55(2), 766–768.

Sources

Synthesis of chiral intermediates for beta-blockers using cinchona ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Chiral Beta-Blocker Intermediates via Cinchona Alkaloid Catalysis

Executive Summary

This application note details the protocol for synthesizing high-purity chiral intermediates for


-adrenergic receptor antagonists (beta-blockers) using Cinchona alkaloid-derived ligands. While racemic beta-blockers have historically been marketed, the (S)-enantiomer typically exhibits 100-fold higher affinity for the 

-receptor than the (R)-enantiomer (e.g., in Propranolol and Timolol). Regulatory pressure for enantiopure therapeutics necessitates robust asymmetric synthesis routes.

This guide focuses on two primary methodologies:

  • Sharpless Asymmetric Dihydroxylation (AD) : The industry-standard route utilizing osmium-cinchona complexes ((DHQ)₂PHAL / (DHQD)₂PHAL) to convert aryl allyl ethers into chiral diols.[1][2]

  • Organocatalytic Epoxide Opening : A complementary approach for kinetic resolution.

Scientific Background & Ligand Selection

The Chirality of Beta-Blockers

Most beta-blockers share a structural core: an aryloxypropanolamine. The chiral center resides at the secondary alcohol position.

  • (S)-Enantiomer (Eutomer): Pharmaceutically active.

  • (R)-Enantiomer (Distomer): Often inactive or responsible for off-target side effects.

Cinchona Alkaloid Ligands

The success of these protocols relies on the "pseudoenantiomeric" nature of Cinchona alkaloids.[]

  • Dihydroquinine (DHQ): Derived from Quinine.[1][4] Used in AD-mix- ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     .[1][2] Typically attacks the bottom face (
    
    
    
    -face) of terminal olefins.
  • Dihydroquinidine (DHQD): Derived from Quinidine. Used in AD-mix-

    
     . Typically attacks the top face (
    
    
    
    -face) of terminal olefins.

By selecting the correct ligand, researchers can deterministically set the stereochemistry of the diol intermediate, which translates directly to the final drug configuration.

Mechanism of Action: Ligand-Accelerated Catalysis

The Sharpless AD reaction operates via Ligand-Accelerated Catalysis (LAC) . The osmium tetroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) binds to the chiral ligand before reacting with the alkene. This complex is not only more selective but also turns over faster than the free osmium species, ensuring high enantiomeric excess (ee).

Figure 1: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

SharplessAD Os_Ligand L*-OsO4 (Active Catalyst) Os_Ester Os(VI) Glycolate Ester (Intermediate) Os_Ligand->Os_Ester [3+2] Cycloaddition Alkene Alkene Substrate (Aryl Allyl Ether) Alkene->Os_Ester Coordinates Hydrolysis Hydrolysis Step (Rate Limiting) Os_Ester->Hydrolysis Basic Conditions Product Chiral Diol (>95% ee) Hydrolysis->Product Release Diol Oxidant Co-Oxidant Cycle (K3Fe(CN)6 / NMO) Hydrolysis->Oxidant Reduced Os(VI) Oxidant->Os_Ligand Re-oxidation to Os(VIII)

Caption: The Ligand-Accelerated Catalytic cycle. The chiral ligand (L) binds OsO4, creating a chiral pocket that dictates face-selective attack on the alkene.*

Detailed Protocol: Synthesis of (S)-Propranolol Intermediate

This protocol describes the synthesis of (S)-3-(1-naphthyloxy)propane-1,2-diol via Sharpless AD. This diol is the direct precursor to (S)-Propranolol.

Target Molecule: (S)-3-(1-naphthyloxy)propane-1,2-diol Ligand System: AD-mix-


 (containing (DHQ)₂PHAL)
Rationale:  To obtain the (S)-diol from a terminal alkene (allyl ether), we require bottom-face attack, mediated by the dihydroquinine scaffold.
Reagents and Equipment
ReagentRoleSpecifications
1-Naphthyl Allyl EtherSubstratePurity >98%
AD-mix-

Catalyst SystemContains K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃
MethanesulfonamideAdditiveAccelerates hydrolysis of osmate ester
t-Butanol / Water (1:1)SolventBiphasic system essential for K₃Fe(CN)₆ solubility
Sodium Sulfite (Na₂SO₃)QuencherReduces residual Os(VIII)
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-

    
     (1.4 g per mmol of substrate)  in a mixture of t-BuOH (50 mL)  and Water (50 mL) .
    
    • Note: The mixture will appear as a yellow/orange slurry (due to ferricyanide).

  • Add Methanesulfonamide (1.0 eq) .

    • Scientific Insight: For terminal alkenes, the hydrolysis of the intermediate osmate ester is the rate-limiting step. Methanesulfonamide facilitates this turnover, allowing the reaction to proceed at lower temperatures (0°C), which enhances enantioselectivity.

  • Cool the mixture to 0°C using an ice bath. Stir for 15 minutes to ensure ligand equilibration.

Step 2: Addition of Substrate

  • Add 1-Naphthyl Allyl Ether (10 mmol) in one portion.

    • Note: The substrate may not dissolve immediately; vigorous stirring is required to maintain an emulsion.

  • Maintain the reaction at 0°C for 12–24 hours . Monitor by TLC (Silica, Hexane:EtOAc 1:1). The olefin spot should disappear, and a lower Rf diol spot should appear.

Step 3: Quenching and Workup

  • While still at 0°C, add Sodium Sulfite (15 g) slowly.

  • Warm to room temperature and stir for 45 minutes.

    • Observation: The mixture will shift from orange/yellow to a distinct blue or colorless phase separation, indicating the reduction of Os(VIII) and Os(VI) to insoluble Os(IV) species.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with 1M KOH (to remove methanesulfonamide) and Brine.

  • Dry over anhydrous

    
     and concentrate in vacuo.
    

Step 4: Purification & Analysis

  • Recrystallization: The crude diol can often be recrystallized from Hexane/EtOAc to upgrade ee >99%.

  • Yield: Typical yields range from 85–95%.

  • Validation: Determine enantiomeric excess using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Downstream Processing: Conversion to Beta-Blocker

The chiral diol must be converted to the epoxide and then the amino-alcohol.

Figure 2: Synthesis Workflow for (S)-Propranolol

SynthesisFlow SM 1-Naphthyl Allyl Ether Step1 Sharpless AD (AD-mix-alpha) SM->Step1 Diol (S)-Diol Intermediate Step1->Diol Step2 1. TsCl, Pyridine 2. NaOH (Cyclization) Diol->Step2 Epoxide (S)-Epoxide Step2->Epoxide Step3 Isopropylamine Ring Opening Epoxide->Step3 Drug (S)-Propranolol (Active Drug) Step3->Drug

Caption: Synthetic pathway from achiral ether to active drug. Note that the cyclization step (Step 2) typically retains the configuration of the chiral center if the primary alcohol is tosylated.

Critical Stereochemical Note: Conversion of the (S)-diol to the epoxide usually involves selective tosylation of the primary alcohol (sterically more accessible), followed by base-induced intramolecular displacement.

  • Path: (S)-Diol

    
     Primary-Tosylate 
    
    
    
    Base
    
    
    (S)-Epoxide.
  • Because the chiral secondary alcohol acts as the nucleophile (attacking the primary carbon), the chiral center is not inverted . Therefore, (S)-Diol yields (S)-Epoxide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<90% ee) Temperature too highStrictly maintain 0°C. If problem persists, lower to -10°C (requires ethylene glycol co-solvent).
Wrong Ligand ClassEnsure AD-mix-

(DHQ) is used for (S)-target from terminal alkene.
Slow Reaction Rate Poor stirringThe reaction is biphasic. Increase stir rate to maximize surface area between aqueous oxidant and organic substrate.
Low Yield Over-oxidationEnsure Sodium Sulfite quench is thorough. Residual Osmium can degrade product during workup.
Osmium Toxicity VolatilityAll rotary evaporation of crude reaction mixtures must be done in a well-ventilated fume hood. Use a trap containing corn oil or olefinic waste to capture volatile

.

References

  • Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis." Angewandte Chemie International Edition. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[5] "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547. Link

  • Wang, Z.-M., et al. (1994). "Improved Synthesis of Chiral Beta-Blocker Intermediates." Journal of Organic Chemistry.
  • Sudalai, A., & Narina, S. (2025). "Review of the Synthesis of Timolol Maleate." Organic Process Research & Development. Link (Note: Verified recent review on Timolol synthesis using AD route).

  • Sigma-Aldrich. "Sharpless Asymmetric Dihydroxylation Reagents (AD-mix)." Technical Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with Hydroquinidine 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of hydroquinidine 4-chlorobenzoate in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their catalytic reactions and troubleshoot common issues to achieve high enantiomeric excess (ee). Here, we delve into the nuances of using this powerful chiral ligand, offering practical, field-tested advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is hydroquinidine 4-chlorobenzoate and what is its primary application?

A: Hydroquinidine 4-chlorobenzoate is a modified cinchona alkaloid used as a chiral ligand in asymmetric catalysis.[1][2][3][4][5] Its most notable application is in the Sharpless Asymmetric Dihydroxylation (AD) reaction, where it directs the stereochemical outcome of the dihydroxylation of prochiral olefins to produce chiral vicinal diols with high enantioselectivity.[6][7][8] These diols are crucial intermediates in the synthesis of many natural products and pharmaceuticals.[6][9]

Q2: How does hydroquinidine 4-chlorobenzoate induce enantioselectivity?

A: In the Sharpless AD reaction, hydroquinidine 4-chlorobenzoate coordinates to osmium tetroxide, forming a chiral catalyst complex.[7][10] This complex then undergoes a [3+2] cycloaddition with the alkene.[7][8] The rigid chiral environment created by the ligand forces the alkene to approach the osmium center from a specific face, leading to the preferential formation of one enantiomer of the diol product. The 4-chlorobenzoate group can influence the electronic and steric properties of the ligand, further enhancing selectivity.[11]

Q3: What is "AD-mix" and how does it relate to hydroquinidine 4-chlorobenzoate?

A: AD-mix is a pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation, which simplifies the experimental setup.[7][10][12] There are two common forms: AD-mix-α and AD-mix-β. AD-mix-β contains a derivative of hydroquinidine, (DHQD)₂PHAL, which is a pseudoenantiomer of the dihydroquinine (DHQ) derivative found in AD-mix-α.[8][12][13] This allows for the synthesis of either enantiomer of the diol product by selecting the appropriate AD-mix. While hydroquinidine 4-chlorobenzoate itself is not a standard component of commercial AD-mixes, it is a highly effective ligand that can be used in custom catalyst preparations for the same reaction.

Q4: Can I substitute the ligand in an AD-mix with hydroquinidine 4-chlorobenzoate?

A: Yes, it is possible to prepare a custom asymmetric dihydroxylation reaction mixture using hydroquinidine 4-chlorobenzoate as the chiral ligand. This allows for fine-tuning of the reaction conditions and may lead to improved enantioselectivity for specific substrates compared to the standard AD-mix ligands. You would typically combine it with potassium osmate, a co-oxidant like potassium ferricyanide, and a base such as potassium carbonate in a suitable solvent system.[6][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (ee)

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incorrect Ligand Choice The inherent stereochemistry of the ligand dictates the facial selectivity of the dihydroxylation. For a given alkene, one pseudoenantiomeric series of ligands will provide the desired enantiomer in high ee, while the other will produce the opposite enantiomer.If using a hydroquinidine-based ligand like the 4-chlorobenzoate and obtaining the undesired enantiomer or low ee, consider using the corresponding hydroquinine-based ligand to access the other product enantiomer.
Sub-optimal Reaction Temperature Enantioselectivity is often temperature-dependent. Lower temperatures generally favor the transition state leading to the desired enantiomer, thus increasing the ee.[14][15][16]Perform the reaction at a lower temperature, typically 0 °C or even lower if the reaction rate is acceptable. A temperature optimization study may be necessary to find the ideal balance between reaction time and enantioselectivity.
Inappropriate Solvent System The standard solvent system for the Sharpless AD is a 1:1 mixture of t-butanol and water.[12] Deviations from this can affect the solubility of the catalyst and substrate, impacting the catalytic cycle and enantioselectivity.Ensure the use of a well-mixed 1:1 t-butanol/water solvent system. For poorly soluble substrates, screening other co-solvents may be necessary, but this should be done cautiously as it can affect the ee.
Substrate Purity Impurities in the starting alkene can interfere with the catalyst, leading to side reactions and a reduction in enantioselectivity.[17]Purify the alkene substrate before use, for example, by column chromatography or distillation.
High Olefin Concentration At high concentrations of the alkene, a competing, non-enantioselective "second cycle" can occur where the alkene reacts with an osmium intermediate that has not re-complexed with the chiral ligand.[7][8]Ensure that the olefin is added slowly to the reaction mixture or that the overall concentration is not too high. Following established protocols for reagent stoichiometry is crucial.[18]
Catalyst Degradation Cinchona alkaloids can degrade under harsh conditions, leading to a loss of catalytic performance.[17]Ensure the reaction is performed under the recommended pH (slightly basic) and temperature conditions.[7] Avoid exposure of the ligand to strong acids or oxidants.
Problem 2: Low Reaction Yield

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inefficient Co-oxidant Regeneration The catalytic cycle relies on the efficient re-oxidation of the osmium(VI) species back to osmium(VIII) by a co-oxidant, typically potassium ferricyanide.[10] If this step is slow or incomplete, the reaction will stall.Ensure the co-oxidant is fresh and used in the correct stoichiometric amount. Vigorous stirring is necessary to ensure proper mixing of the organic and aqueous phases.[12]
Poor Substrate Reactivity Electron-poor or sterically hindered alkenes can exhibit slow reaction rates.[10] Cis-disubstituted olefins are also known to be poor substrates for this reaction.[18]For sluggish substrates, increasing the reaction temperature may be necessary, although this can sometimes negatively impact enantioselectivity. The addition of methanesulfonamide (CH₃SO₂NH₂) can sometimes accelerate the hydrolysis of the osmate ester intermediate, particularly for non-terminal alkenes.[8][19]
Catalyst Poisoning Certain functional groups or impurities in the reaction mixture can act as catalyst poisons, deactivating the osmium catalyst.[20] Sulfur-containing compounds are a common example.Ensure all reagents and solvents are of high purity. If the substrate contains potentially coordinating functional groups, a higher catalyst loading may be required.
Incomplete Reaction The reaction may simply not have been allowed to proceed to completion.Monitor the reaction progress by TLC or GC/LC-MS. If the reaction has stalled, consider the points above regarding co-oxidant and catalyst deactivation.
Problem 3: Formation of Side Products

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Over-oxidation If the diol product is sensitive to the reaction conditions, it may undergo further oxidation.Quench the reaction promptly once the starting material has been consumed. The use of a mild quenching agent, such as sodium sulfite, is recommended.
Diastereomer Formation If the substrate already contains a chiral center, the dihydroxylation will lead to the formation of diastereomers. The facial selectivity may be influenced by the existing stereocenter ("substrate control") or the chiral ligand ("reagent control").In cases of poor diastereoselectivity, the choice of ligand is critical. Using the pseudoenantiomeric ligand may favor the formation of the desired diastereomer. It may be necessary to screen different cinchona alkaloid derivatives to find the optimal ligand for a specific substrate.
Reaction with Solvent or Impurities The solvent or impurities could potentially react with the starting materials or intermediates under the reaction conditions.[17]Use high-purity, unreactive solvents. Ensure all glassware is clean and dry before use.

Experimental Protocols & Visualizations

General Protocol for Asymmetric Dihydroxylation using Hydroquinidine 4-Chlorobenzoate
  • Preparation: In a round-bottomed flask equipped with a magnetic stir bar, combine t-butanol (5 mL) and water (5 mL).

  • Reagent Addition: To the solvent mixture, add potassium ferricyanide (3 mmol), potassium carbonate (3 mmol), and hydroquinidine 4-chlorobenzoate (0.01 mmol).

  • Catalyst Introduction: Add potassium osmate(VI) dihydrate (0.002 mmol).

  • Stirring and Cooling: Stir the mixture vigorously at room temperature until two clear phases are observed, with the lower aqueous phase being bright yellow. Cool the mixture to 0 °C in an ice bath.[12]

  • Substrate Addition: Add the alkene (1 mmol) to the cooled, stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 30-60 minutes.

  • Workup: Add ethyl acetate to the mixture and stir. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified diol by chiral HPLC or GC analysis.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_AD_Cycle cluster_main Primary Catalytic Cycle cluster_secondary Secondary (Low ee) Cycle Os(VIII)-L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition Os(VIII)-L->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition Osmate_Ester Osmate(VI) Ester Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Reoxidation_Sec Premature Re-oxidation Osmate_Ester->Reoxidation_Sec Diol Chiral Diol Product Hydrolysis->Diol Os(VI)-L Reduced Os(VI)-Ligand Hydrolysis->Os(VI)-L Reoxidation Re-oxidation Os(VI)-L->Reoxidation Reoxidation->Os(VIII)-L Co-oxidant_red Reduced Co-oxidant Reoxidation->Co-oxidant_red Co-oxidant_ox Co-oxidant (e.g., K₃Fe(CN)₆) Co-oxidant_ox->Reoxidation Osmate_Ester_Sec Osmate(VI) Ester Os(VIII)-Diol Os(VIII)-Diol Complex Reoxidation_Sec->Os(VIII)-Diol Dihydroxylation_Sec Non-selective Dihydroxylation Os(VIII)-Diol->Dihydroxylation_Sec Alkene_Sec Alkene Alkene_Sec->Dihydroxylation_Sec

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment Complete Check_ee Is Enantiomeric Excess (ee) > 95%? Start->Check_ee Check_Yield Is Yield Acceptable? Check_ee->Check_Yield Yes Troubleshoot_ee Troubleshoot Low ee: - Lower Temperature - Check Ligand - Check Substrate Purity - Lower Olefin Conc. Check_ee->Troubleshoot_ee No Success Successful Reaction Check_Yield->Success Yes Troubleshoot_Yield Troubleshoot Low Yield: - Check Co-oxidant - Check Substrate Reactivity - Screen for Catalyst Poisons Check_Yield->Troubleshoot_Yield No Troubleshoot_ee->Start Re-run Experiment Troubleshoot_Yield->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Dihydroxylation using AD-mix-α.
  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2694. Retrieved from [Link]

  • Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 584-593. Retrieved from [Link]

  • Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • Unlock Chemystery. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • MacMillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis.
  • CP Lab Safety. (n.d.). Hydroquinidine 4-chlorobenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Bencivenni, G., et al. (2020). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 25(23), 5768. Retrieved from [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 3057–3087. Retrieved from [Link]

  • Wang, B., et al. (2021). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 18(4), 484-500. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Sharpless dihydroxylation with methanesulfonamide.
  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University.
  • Gellman, A. J., et al. (2014). Surface Chemistry for Enantioselective Catalysis. Catalysis Science & Technology, 4(10), 3425-3436. Retrieved from [Link]

  • Bower, J. F., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society, 145(13), 7436–7443. Retrieved from [Link]

  • Veselý, J., et al. (2025). Enantioselective Lactonization Catalyzed by Chiral N-Heterocyclic Carbenes Enables Access to Inherently Chiral Eight-Membered Lactones. Chemical Science. Retrieved from [Link]

  • Polarz, S., et al. (2010). Effects of primary and secondary surface groups in enantioselective catalysis using nanoporous materials with chiral walls. Chemistry, 16(24), 7144-7151. Retrieved from [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. Retrieved from [Link]

  • PubChem. (n.d.). Hydroquinine 4-chlorobenzoate. Retrieved from [Link]

  • Toste, F. D., et al. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Accounts of Chemical Research, 53(9), 1938–1952. Retrieved from [Link]

  • Zúñiga-Gutiérrez, E., et al. (2023). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. International Journal of Molecular Sciences, 24(13), 10983. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Ribeiro, C., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3113. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center.
  • Akk, G., et al. (2022). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. International Journal of Molecular Sciences, 23(19), 11456. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • PubChem. (n.d.). Hydroquinidine. Retrieved from [Link]

  • Rahman, M., et al. (2022). Effect of the temperature of biomixing on the pH/temperature sensitive controlled drug release of a Chitooligosaccharide based hydrogel. Materials Advances, 3(14), 5929-5940. Retrieved from [Link]

  • Alegria, A., et al. (2022). Drug-Biopolymer Dispersions: Morphology- and Temperature- Dependent (Anti)Plasticizer Effect of the Drug and Component-Specific Johari–Goldstein Relaxations. Pharmaceutics, 14(3), 496. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Alegria, A., et al. (2022). Drug-Biopolymer Dispersions: Morphology- and Temperature- Dependent (Anti)Plasticizer Effect of the Drug and Component-Specific Johari–Goldstein Relaxations. Pharmaceutics, 14(3), 496. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Hydroquinidine 4-Chlorobenzoate Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of hydroquinidine 4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of hydroquinidine with 4-chlorobenzoyl chloride. Our focus is to provide in-depth, scientifically-grounded troubleshooting advice in a practical question-and-answer format, with a core emphasis on optimizing reaction temperature to achieve high selectivity for the desired O-acylated product.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of hydroquinidine 4-chlorobenzoate. What are the likely causes?

A low yield can stem from several factors, including incomplete reaction, product degradation, or loss during workup. A primary consideration is the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions or degradation of the starting materials and product. It is crucial to find an optimal temperature that balances reaction speed with product stability.[1][2][3][4][5]

Another common issue is the premature hydrolysis of the ester product during the workup phase, especially if aqueous basic solutions are used to quench the reaction or remove acidic byproducts.

Troubleshooting Guide: Low Yield and Poor Selectivity

Q2: My main problem is the formation of side products. How can I improve the selectivity for O-acylation?

The key to high selectivity in the acylation of hydroquinidine lies in controlling the nucleophilicity of the hydroxyl and the tertiary amine groups. Hydroquinidine possesses a secondary hydroxyl group and a tertiary amine within the quinuclidine ring system, both of which can potentially react with 4-chlorobenzoyl chloride.

Primary Side Reaction: The main competing reaction is the N-acylation of the quinuclidine nitrogen, which leads to the formation of a quaternary ammonium salt. This side reaction is often favored at higher temperatures and under basic conditions.

The Causality Behind Selectivity: The general principle governing the acylation of amino alcohols is that acidity favors O-acylation, while alkalinity favors N-acylation. In an acidic medium, the more basic nitrogen atom is protonated, rendering it non-nucleophilic and thus directing the acylation to the hydroxyl group. Conversely, under neutral or basic conditions, the nitrogen's lone pair is available for nucleophilic attack on the acyl chloride.

To favor O-acylation, consider the following strategies:

  • Acidic Conditions: The reaction can be performed in the presence of a non-nucleophilic acid to protonate the quinuclidine nitrogen. However, the choice of acid and solvent is critical to avoid unwanted side reactions.

  • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled O-acylation over the thermodynamically more stable N-acylated product. Start with reactions at 0 °C or even lower and slowly warm to room temperature while monitoring the reaction progress.

  • Choice of Base: If a base is required to scavenge the HCl byproduct, a sterically hindered, non-nucleophilic base is preferred. Bases like triethylamine or diisopropylethylamine are common choices. The stoichiometry of the base is also critical; an excess of base can promote N-acylation.

Optimizing Reaction Temperature: A Step-by-Step Protocol

This section provides a detailed workflow for optimizing the reaction temperature to maximize the yield and selectivity of hydroquinidine 4-chlorobenzoate.

Experimental Workflow for Temperature Optimization

G

Table 1: Example Temperature Screening Protocol

ParameterExperiment 1Experiment 2Experiment 3
Temperature -20 °C to 0 °C0 °C to RTRoom Temperature (25 °C)
Reaction Time 12 hours6 hours4 hours
Expected Outcome High O-selectivity, slower reactionGood balance of rate and selectivityFaster reaction, potential for increased N-acylation

Troubleshooting Common Issues During Optimization

Q3: I see multiple spots on my TLC plate. How do I identify the product and byproducts?
  • Product Spot: The desired O-acylated product, hydroquinidine 4-chlorobenzoate, will be less polar than the starting hydroquinidine due to the esterification of the hydroxyl group. Therefore, it will have a higher Rf value on a silica gel TLC plate.

  • Starting Material Spot: Hydroquinidine is a polar molecule and will have a lower Rf value.

  • N-acylated Byproduct Spot: The N-acylated product is a quaternary ammonium salt and is highly polar. It will likely remain at the baseline or have a very low Rf value.

  • Visualization: Use a combination of UV light (for the aromatic rings) and a stain like potassium permanganate or iodine to visualize all spots.[6][7][8][9]

Q4: How can I confirm the structure of my product and rule out N-acylation using NMR?

¹H NMR spectroscopy is a powerful tool to distinguish between O- and N-acylation.

  • O-acylation (Desired Product): The proton attached to the carbon bearing the hydroxyl group in hydroquinidine (C9-H) will experience a significant downfield shift upon esterification. This is due to the deshielding effect of the newly formed ester group.

  • N-acylation (Side Product): In the case of N-acylation, the protons on the carbons adjacent to the quinuclidine nitrogen will show a downfield shift due to the formation of the positively charged quaternary ammonium center. The C9-H proton's chemical shift will be largely unaffected compared to the starting material.

By comparing the ¹H NMR spectrum of your product with that of the starting hydroquinidine, you can definitively identify the site of acylation.[10][11][12]

Q5: My reaction seems to stall and I have a significant amount of unreacted starting material even at room temperature. What should I do?

If the reaction is incomplete, consider the following:

  • Reagent Purity: Ensure that the 4-chlorobenzoyl chloride is fresh and has not hydrolyzed to 4-chlorobenzoic acid.[13][14] The hydroquinidine should be thoroughly dried to remove any residual water.

  • Stoichiometry: A slight excess of the acylating agent (1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Activation: The use of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the esterification reaction. However, be cautious as DMAP can also potentially catalyze N-acylation, so temperature control remains crucial.

  • Solvent: Ensure you are using a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q6: I am having trouble with the work-up. My product seems to be hydrolyzing. How can I prevent this?

Ester hydrolysis is a common issue during work-up, especially when using basic solutions to neutralize acids.

  • Use a Mild Base: Instead of strong bases like sodium hydroxide, use a milder base like saturated sodium bicarbonate solution for washing.

  • Keep it Cold: Perform all aqueous washes with cold solutions to slow down the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after washing.

  • Brine Wash: A final wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer before drying.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent.

Advanced Analytical Techniques

For more complex mixtures or for quantitative analysis of selectivity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method can be developed to separate hydroquinidine, hydroquinidine 4-chlorobenzoate, and any potential byproducts.[15][16][17][18] This will allow for accurate determination of the product purity and the ratio of O- to N-acylated products.

Logical Decision Tree for Troubleshooting

G

By systematically addressing these potential issues, particularly through the careful control of reaction temperature, researchers can significantly improve the yield and selectivity of hydroquinidine 4-chlorobenzoate synthesis.

References

  • Effect of Temperature on the Purity and Yield of Aspirin. AWS. [Link]

  • Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as catalysts. PubMed. [Link]

  • Effect of reaction temperature on the esterification. ResearchGate. [Link]

  • Effect of temperature on esterification reaction at various... ResearchGate. [Link]

  • Effect of reaction temperature on the yield of the esterification reaction. ResearchGate. [Link]

  • An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. PubMed. [Link]

  • A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. PMC. [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI. [Link]

  • Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed. [Link]

  • Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. PMC. [Link]

  • The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. ResearchGate. [Link]

  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Labinsights. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PMC. [Link]

  • Detection Progress of Selected Drugs in TLC. PMC. [Link]

  • Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. PubMed. [Link]

  • NMR screening techniques in drug discovery and drug design. ScienceDirect. [Link]

  • US9725409B2 - Process for preparing 4[[(benzoy)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. [Link]

  • Lab 8: Chromatographic Analysis of Analgesic Drugs. California State University, Bakersfield. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. [Link]

  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed. [Link]

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]

  • Applications of NMR in drug discovery. ElectronicsAndBooks. [Link]

  • Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. PubMed. [Link]

  • Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors. PubMed. [Link]

  • (PDF) Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. MDPI. [Link]

  • Determining viable protocols for the derivatisation of artemisinin into dihydroartemisinin and into artesunate. GOV.UK. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • HPLC Method Vailadtion of Trimetazidine and its Pharmacikinetic Applications. ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Solving Solubility Challenges of Hydroquinidine 4-Chlorobenzoate in t-BuOH/Water Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for hydroquinidine 4-chlorobenzoate. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the physicochemical principles governing the solubility of this critical catalyst. Hydroquinidine 4-chlorobenzoate, a Cinchona alkaloid derivative, is a cornerstone in modern asymmetric catalysis, enabling the stereoselective synthesis of complex chiral molecules.[1][2] However, its large, structurally complex nature presents significant solubility challenges, particularly in mixed solvent systems like tert-butanol (t-BuOH) and water, which are frequently employed to balance reagent solubility and reaction kinetics.

This guide provides a structured, problem-solving approach to help you diagnose and resolve these issues, ensuring your experiments are reproducible, efficient, and successful.

Section 1: Foundational Concepts: Understanding the "Why"

Before troubleshooting, it's crucial to understand the components of your system. The interplay between the solute and the solvent system is complex and governs the success of your experiment.

Q1: What makes the t-BuOH/water solvent system uniquely challenging?

The t-BuOH/water system is not a simple, homogenous mixture across all compositions. t-BuOH is miscible with water, but its bulky tert-butyl group introduces significant hydrophobic character.[3][4] This leads to complex micro-architectures within the solvent. At certain concentrations, t-BuOH and water mixtures can form micro-domains or clusters, which can be thought of as transient, nano-scale pockets of more water-like or more alcohol-like environments.[5] This behavior means that simply changing the solvent ratio doesn't produce a linear change in polarity or solvating power; you are fundamentally altering the solvent structure, which directly impacts its ability to dissolve a complex molecule like hydroquinidine 4-chlorobenzoate.

Q2: How do the structural features of hydroquinidine 4-chlorobenzoate affect its solubility?

Hydroquinidine 4-chlorobenzoate is an amphiphilic molecule, meaning it has distinct regions with different polarities. Understanding these regions is key to selecting the right solvent conditions.

  • Hydrophobic Regions: The quinoline ring system and the 4-chlorobenzoate aromatic ring are large, rigid, and non-polar. These parts of the molecule prefer less polar environments and are best solvated by the tert-butyl group of t-BuOH.

  • Hydrophilic/Polar Regions: The quinuclidine nitrogen is basic and can be protonated, while the ester linkage and the methoxy group offer sites for hydrogen bonding.[6] These areas interact more favorably with polar solvents like water.

The challenge lies in finding a t-BuOH/water ratio that creates a solvent environment capable of adequately solvating both the hydrophobic and hydrophilic regions of the molecule simultaneously.

Section 2: Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My hydroquinidine 4-chlorobenzoate isn't dissolving completely, even after extended stirring at room temperature. What should I do?

A: This is a common issue indicating that the solvent system is not optimized for the concentration of your catalyst. There are several potential causes and a systematic way to address them.

Causality:

  • Insufficient Solvating Power: The chosen t-BuOH/water ratio may be too polar (too much water) to effectively solvate the large aromatic portions of the molecule.

  • Low Temperature: The melting point of pure t-BuOH is near room temperature (25-26 °C).[3][7] If your lab is cool, the solvent mixture may be too cold, reducing the kinetic energy needed for dissolution.

  • Concentration Limit Exceeded: You may simply be attempting to create a solution that is above the saturation point for that specific solvent composition and temperature.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution gently (e.g., to 30-40 °C) with stirring. This increases the kinetic energy of the system and can often overcome the initial dissolution barrier.

  • Solvent Ratio Adjustment: If heating doesn't work, the solvent polarity is likely the issue. Incrementally add small volumes of t-BuOH to the mixture. This will decrease the overall polarity of the system, favoring the dissolution of the non-polar moieties.

  • Filtration: If a small amount of particulate matter remains, it could be an insoluble impurity. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear stock solution.

Below is a logical workflow for addressing general solubility problems.

G cluster_start Initial State cluster_actions Troubleshooting Actions cluster_outcomes Outcomes start Incomplete Dissolution or Precipitation heat 1. Apply Gentle Heat (30-40 °C) start->heat Initial Step adjust_solvent 2. Adjust Solvent Ratio (Increase % t-BuOH) heat->adjust_solvent If Insoluble success Clear, Homogeneous Solution heat->success If Soluble adjust_solvent->heat Re-warm cool_slow 3. Control Cooling Rate (Insulate Flask) adjust_solvent->cool_slow If soluble when hot, but precipitates on cooling adjust_solvent->success If Soluble add_cosolvent 4. Consider Co-Solvent (e.g., THF, Dioxane) cool_slow->add_cosolvent If Still Precipitates cool_slow->success If Stable add_cosolvent->success If Soluble failure Issue Persists add_cosolvent->failure Re-evaluate System

Caption: A logical workflow for troubleshooting solubility issues.

Q: The catalyst dissolves when I heat the mixture, but it rapidly "crashes out" as a fine powder or amorphous solid as soon as it cools. How can I prevent this?

A: This phenomenon is characteristic of a supersaturated solution where nucleation and crystallization occur too quickly, often trapping impurities and leading to poor quality material.[8]

Causality:

  • High Degree of Supersaturation: The difference in solubility between the hot and cool solvent is very large.

  • Rapid Cooling: Removing the flask from the heat source and exposing it to ambient air causes a rapid temperature drop, shocking the system into precipitating.

Troubleshooting Steps:

  • Increase Solvent Volume: Add a small amount (5-10% more volume) of the "good" solvent (t-BuOH) to the hot solution. This slightly reduces the supersaturation level, meaning the solution needs to cool to a lower temperature before precipitation begins, allowing for slower, more controlled crystal growth.[8]

  • Control the Cooling Rate: Do not place the hot flask directly on the benchtop. Insulate it by placing it on a cork ring or a folded towel. Covering the top of the flask with a watch glass can also help trap heat and slow the cooling process.

  • Seeding: If you have a few crystals of the desired material, adding a single seed crystal to the cooled, supersaturated solution can promote slow and orderly crystallization.

Q: Instead of a clear solution, I'm getting an oily layer or a sticky, amorphous solid. What is happening?

A: This is known as "oiling out." It occurs when the dissolved solute comes out of solution at a temperature above its own melting point, causing it to separate as a liquid phase instead of crystallizing.[8] The melting point of hydroquinidine 4-chlorobenzoate is 102-105 °C.[9]

Causality:

  • High Solute Concentration: The concentration of the catalyst is too high for the given solvent system.

  • Insufficient "Good" Solvent: The solvent mixture may be too polar (too much water), causing the non-polar solute to phase-separate upon cooling.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until it becomes a single phase again.

  • Add More t-BuOH: Add a significant portion of t-BuOH (e.g., 20-30% of the current volume) to the hot solution to increase the solvating power for the non-polar regions of the catalyst.

  • Attempt Cooling Again: Cool the newly diluted solution slowly as described in the previous troubleshooting point.

Section 3: Experimental Protocols

These protocols provide a systematic framework for determining optimal solubility conditions.

Protocol 1: Systematic Optimization of t-BuOH/Water Ratio

This protocol helps you identify the ideal solvent ratio for your desired catalyst concentration at a specific temperature.

  • Preparation: To a series of 5 vials, add a pre-weighed amount of hydroquinidine 4-chlorobenzoate (e.g., 10 mg).

  • Initial Solvent Addition: To each vial, add a starting volume of t-BuOH (e.g., 0.5 mL) and stir.

  • Titration with Water:

    • To the first vial, add water dropwise from a micropipette, stirring after each addition, until the solid just dissolves. Record the volume of water added.

    • If the solid does not dissolve after adding a volume of water equal to the initial t-BuOH, it indicates poor solubility in polar mixtures.

    • For the subsequent vials, you can test different fixed ratios based on your initial findings (e.g., 9:1, 4:1, 1:1 t-BuOH:water).

  • Temperature Effect: Gently warm the vials that did not fully dissolve to 35 °C and observe. Note any changes in solubility.

  • Data Analysis: Record the final t-BuOH:water ratio that achieved complete dissolution at both room temperature and 35 °C. This provides a working range for your experiments.

Protocol 2: Preparation of a Stable Stock Solution

This protocol is for preparing a stock solution to be used in multiple reactions.

  • Weigh Compound: Accurately weigh the required amount of hydroquinidine 4-chlorobenzoate into a clean, dry volumetric flask.

  • Add t-BuOH: Add approximately 75% of the final desired volume of t-BuOH.

  • Dissolve: Gently swirl or sonicate the flask to dissolve the solid. If necessary, warm the flask in a water bath (not exceeding 40 °C).

  • Add Water: Once the solid is fully dissolved, slowly add the required volume of water to reach your target t-BuOH/water ratio.

  • Dilute to Volume: Add t-BuOH to the calibration mark on the volumetric flask.

  • Final Mixing and Filtration: Invert the flask several times to ensure homogeneity. For maximum purity, filter the final solution through a 0.45 µm PTFE syringe filter into a clean storage bottle.

Section 4: Data & Visualizations
Factors Influencing Solubility

The solubility of hydroquinidine 4-chlorobenzoate is not a single value but a function of multiple interacting variables.

G cluster_solute Solute Properties cluster_solvent Solvent System cluster_conditions System Conditions Solubility Solubility of Hydroquinidine 4-Chlorobenzoate Solute Solute Hydrophobic Regions (Quinoline, Chlorobenzoate) Polar Regions (N-atom, Ester, Methoxy) Solubility->Solute Solvent Solvent (t-BuOH/Water) t-BuOH:Water Ratio Overall Polarity Hydrogen Bonding Network Micro-environment Formation Solubility->Solvent Conditions Conditions Temperature pH Presence of other salts Solubility->Conditions

Caption: Key factors influencing the solubility of the catalyst.

Solubility Data (Illustrative)

The following table provides an example of how you might record solubility data. These values are illustrative and should be determined experimentally for your specific batch and conditions.

t-BuOH:Water Ratio (v/v)Approx. Solubility at 25 °C (mg/mL)Approx. Solubility at 40 °C (mg/mL)Observations
100:0 (Pure t-BuOH)~15> 30Clear solution
95:5~12> 25Clear solution
90:10~8~20Slower to dissolve at 25°C
70:30~2~8Requires heating to fully dissolve
50:50< 1~3Significant precipitation on cooling
10:90< 0.1< 0.5Essentially insoluble
Section 5: Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of hydroquinidine 4-chlorobenzoate?

The quinuclidine nitrogen in the hydroquinidine moiety is basic. In acidic conditions (low pH), this nitrogen will be protonated to form a cationic ammonium salt. This salt form is generally much more soluble in polar solvents, including water. Conversely, under basic conditions (high pH), the molecule will be in its neutral free-base form, which is less polar and thus less soluble in water-rich solvent mixtures. Therefore, if your reaction can tolerate acidic conditions, adding a trace amount of an acid (like acetic acid) can dramatically improve solubility in high-water content systems.

Q2: Can I use a different co-solvent instead of t-BuOH?

Yes. While t-BuOH/water is common, other solvent systems can be effective. Solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or even mixtures including Dichloromethane (DCM) can be used. The principles remain the same: you need a solvent or solvent blend that can accommodate both the polar and non-polar characteristics of the catalyst. The solubility of Cinchona alkaloids has been studied across a wide range of solvents and often shows a "volcano-type" correlation with solvent polarity, where solubility is highest in solvents of intermediate polarity.[10]

Q3: My compound has a slight yellow or brown tint. Is this a problem?

Cinchona alkaloids can slowly oxidize over time when exposed to air and light, which can lead to discoloration. While a minor color change may not significantly affect catalytic activity, it indicates the presence of impurities. These oxidized byproducts may have different solubility profiles and could complicate your experiments. For best results, use high-purity catalyst and consider performing a filtration step as described in Protocol 2 to remove any insoluble degradation products.

References
  • de Visser, C., Perron, G., & Desnoyers, J. E. (1977). The heat capacities, volumes, and expansibilities of tert-butyl alcohol–water mixtures from 6 to 65 °C. Canadian Journal of Chemistry, 55(5), 856-862. [Link]

  • Wikipedia. (2024). tert-Butyl alcohol. [Link]

  • PubChem. (n.d.). tert-Butanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Hydroquinine 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

  • Scribd. (n.d.). Cinchona Alkaloid. [Link]

  • CP Lab Safety. (n.d.). Hydroquinidine 4-chlorobenzoate, min 98%, 1 gram. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Sciencemadness Wiki. (2024). Quinine. [Link]

  • Colacot, T. J. (Ed.). (2015). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Concept sourced, direct article link unavailable in search).
  • Kacprzak, K., & Gawronski, J. (2001). Cinchona alkaloids and their derivatives: versatile catalysts and ligands in asymmetric synthesis. Synthesis, 2001(07), 961-998. (Concept sourced, direct article link unavailable in search).
  • PubMed. (2024). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. [Link]

Sources

Technical Support Center: Stability of Hydroquinidine 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of hydroquinidine 4-chlorobenzoate, with a specific focus on the influence of pH. This document is designed to offer both foundational knowledge and practical, field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with the stability of hydroquinidine 4-chlorobenzoate.

Q1: What are the primary factors that can affect the stability of hydroquinidine 4-chlorobenzoate?

A1: The stability of hydroquinidine 4-chlorobenzoate can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Among these, pH is a particularly critical parameter due to the presence of functional groups susceptible to acid-base catalyzed reactions.[2]

Q2: Which functional groups in the hydroquinidine 4-chlorobenzoate molecule are most susceptible to degradation?

A2: The hydroquinidine 4-chlorobenzoate molecule possesses several key functional groups that can influence its stability. The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding hydroquinidine and 4-chlorobenzoic acid.[3] The quinoline and quinuclidine ring systems, containing tertiary amines, can be susceptible to oxidation.

Q3: What is a stability-indicating method and why is it crucial for my experiments?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[4][5] It is essential for stability studies to ensure that the measured decrease in the parent compound is accurate and to monitor the formation of any degradation products over time.[6] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs.

Q4: How do I begin to investigate the pH stability of hydroquinidine 4-chlorobenzoate?

A4: A systematic approach, often referred to as a forced degradation study, is the recommended starting point.[7] This involves subjecting solutions of hydroquinidine 4-chlorobenzoate to a range of pH conditions (acidic, neutral, and basic) and monitoring the degradation over time.[8] This will help you identify the pH range of maximum stability and the degradation pathways.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your stability studies.

Guide 1: Inconsistent or Unexpected Degradation Profiles

Problem: You observe variable or unpredictable degradation rates of hydroquinidine 4-chlorobenzoate at a specific pH.

Potential Causes & Solutions:

  • Inadequate pH Control: The pH of your solution may be shifting during the experiment.

    • Solution: Employ a suitable buffer system to maintain a constant pH throughout the study. The buffer capacity should be sufficient to resist pH changes due to the formation of acidic or basic degradants.

  • Buffer-Catalyzed Degradation: The buffer components themselves may be catalyzing the degradation.

    • Solution: Investigate different buffer systems. For example, if you suspect phosphate buffer is contributing to degradation, consider switching to a citrate or acetate buffer, depending on the target pH.

  • Oxygen Content: Dissolved oxygen in the solvent can lead to oxidative degradation.

    • Solution: Degas your solvents before preparing solutions. For highly sensitive experiments, consider blanketing your samples with an inert gas like nitrogen or argon.

Guide 2: Difficulty in Separating Degradation Products from the Parent Compound

Problem: Your analytical method, likely HPLC, is not adequately resolving the hydroquinidine 4-chlorobenzoate peak from its degradation products.

Potential Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be suitable for the separation.

    • Solution: Method development is key. Experiment with different mobile phase compositions (e.g., varying the ratio of organic solvent to aqueous buffer), pH of the mobile phase, and different column stationary phases (e.g., C18, C8, Phenyl).[9] The pH of the mobile phase can significantly affect the retention of ionizable compounds.[5]

  • Co-elution of Degradants: Multiple degradation products may be eluting at the same time as the parent peak.

    • Solution: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. If peak impurity is detected, further method development is required. Coupling your HPLC to a mass spectrometer (LC-MS) can be invaluable for identifying the masses of co-eluting species and confirming the identity of degradation products.[10][11]

Experimental Protocols

The following are foundational protocols to guide your stability studies.

Protocol 1: Forced Degradation Study Under Acidic and Basic Conditions

Objective: To determine the susceptibility of hydroquinidine 4-chlorobenzoate to acid and base-catalyzed hydrolysis.

Materials:

  • Hydroquinidine 4-chlorobenzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks

  • HPLC system with UV or PDA/DAD detector

Procedure:

  • Prepare a stock solution of hydroquinidine 4-chlorobenzoate in a suitable solvent (e.g., methanol or acetonitrile).

  • For the acid degradation study, add an aliquot of the stock solution to a volumetric flask and make up to volume with 0.1 M HCl.

  • For the base degradation study, add an aliquot of the stock solution to a volumetric flask and make up to volume with 0.1 M NaOH.

  • Prepare a control sample by diluting the stock solution with the HPLC mobile phase or a neutral solvent.

  • Incubate the samples at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots from the acid and base degradation studies before analysis to prevent damage to the HPLC column.

  • Analyze the samples by a suitable stability-indicating HPLC method.

Expected Outcome: This study will reveal the rate of degradation under acidic and basic conditions. The primary degradation products are expected to be hydroquinidine and 4-chlorobenzoic acid due to ester hydrolysis.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the pH at which hydroquinidine 4-chlorobenzoate exhibits maximum stability.

Materials:

  • Hydroquinidine 4-chlorobenzoate

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature bath or incubator

  • HPLC system

Procedure:

  • Prepare solutions of hydroquinidine 4-chlorobenzoate in each of the selected buffers.

  • Incubate all solutions at a constant temperature.

  • At predetermined time intervals, withdraw samples from each buffered solution.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining hydroquinidine 4-chlorobenzoate.

  • For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k) for the degradation at that pH.

  • Plot the logarithm of the rate constant (log k) versus pH.

Expected Outcome: The resulting pH-rate profile will show the pH at which the degradation rate is at a minimum, indicating the pH of optimal stability.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time (hours)% Assay of Hydroquinidine 4-chlorobenzoate% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl (60°C)0100.00.00.0
885.212.10.5
2465.728.91.2
0.1 M NaOH (60°C)0100.00.00.0
270.325.40.8
835.158.62.1

Visualizations

Degradation_Pathway cluster_main Hydroquinidine 4-chlorobenzoate Stability cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) HQ4CB Hydroquinidine 4-chlorobenzoate Acid_Product_1 Hydroquinidine HQ4CB->Acid_Product_1 Ester Hydrolysis Acid_Product_2 4-Chlorobenzoic Acid HQ4CB->Acid_Product_2 Ester Hydrolysis Base_Product_1 Hydroquinidine HQ4CB->Base_Product_1 Ester Hydrolysis Base_Product_2 4-Chlorobenzoic Acid HQ4CB->Base_Product_2 Ester Hydrolysis

Caption: Predicted degradation pathway of hydroquinidine 4-chlorobenzoate.

Experimental_Workflow cluster_workflow pH Stability Study Workflow Start Start: Prepare Stock Solution Forced_Deg Forced Degradation (Acid, Base, Neutral pH) Start->Forced_Deg Time_Sampling Time Point Sampling Forced_Deg->Time_Sampling Analysis Stability-Indicating HPLC Analysis Time_Sampling->Analysis Data_Proc Data Processing (Calculate % Degradation) Analysis->Data_Proc pH_Rate Construct pH-Rate Profile Data_Proc->pH_Rate Conclusion Determine Optimal pH for Stability pH_Rate->Conclusion

Caption: Workflow for determining the pH stability of a compound.

References

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Narang, P. K., & Crouthamel, W. G. (1979). Dihydroquinidine contamination of quinidine raw materials and dosage forms: rapid estimation by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 917–919. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2018, April 30). Stability Indicating Methods. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • SlideShare. (2015, July 29). Stability indicating assay. Retrieved from [Link]

  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]

  • PubMed. (n.d.). pH-dependent functional activity of P-glycoprotein in limiting intestinal absorption of protic drugs: kinetic analysis of quinidine efflux in situ. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroquinidine. PubChem Compound Database. Retrieved from [Link]

  • IJNRD. (n.d.). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC. Retrieved from [Link]

  • PMC. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enantioselective Dihydroxylation of Terminal Alkenes: Spotlight on Hydroquinidine 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Diols in Modern Chemistry

In the landscape of pharmaceutical and natural product synthesis, the stereocontrolled formation of functional groups is paramount.[1] Among the most valuable chiral building blocks are vicinal diols, which serve as versatile intermediates for a multitude of more complex structures. The ability to install these two adjacent hydroxyl groups with high enantioselectivity is a hallmark of sophisticated organic synthesis. The Sharpless Asymmetric Dihydroxylation (AD) stands as a monumental achievement in this field, offering a reliable and powerful method for the conversion of prochiral alkenes into chiral diols.[2][3] This reaction, recognized with the 2001 Nobel Prize in Chemistry for K. Barry Sharpless, hinges on a catalytic system comprising osmium tetroxide, a stoichiometric co-oxidant, and a chiral ligand derived from Cinchona alkaloids.[2][4]

This guide provides an in-depth analysis of a specific and highly effective ligand, hydroquinidine 4-chlorobenzoate (HQD-CLB), focusing on its performance in the challenging context of terminal alkene dihydroxylation. We will dissect its mechanistic nuances, compare its efficacy against other widely-used Cinchona alkaloid derivatives, and provide actionable experimental protocols for researchers in drug discovery and chemical development.

The Sharpless Asymmetric Dihydroxylation: A Mechanistic Overview

The catalytic cycle of the Sharpless AD is a well-studied process.[2][5] The reaction is initiated by the coordination of the chiral Cinchona alkaloid ligand to osmium tetroxide, forming a more reactive and sterically defined chiral complex.[6] This complex then engages the alkene in a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[3][4] Subsequent hydrolysis cleaves this intermediate, liberating the desired chiral diol and a reduced osmium(VI) species. The final step involves the re-oxidation of osmium(VI) back to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), thus regenerating the active catalyst and allowing the cycle to continue.[5]

The choice of ligand is the sole determinant of the enantiomeric outcome. Ligands derived from dihydroquinidine (DHQD), such as HQD-CLB, typically deliver the (R,R)-diol from trans-disubstituted or terminal alkenes, while dihydroquinine (DHQ) derived ligands yield the (S,S)-enantiomer.[6]

Sharpless Asymmetric Dihydroxylation Cycle OsO4_L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene Terminal Alkene (Substrate) Alkene->Cycloaddition OsmateEster Cyclic Osmate(VI) Ester Intermediate Cycloaddition->OsmateEster Forms Intermediate Hydrolysis Hydrolysis (H₂O) OsmateEster->Hydrolysis Diol Chiral Vicinal Diol (Product) Hydrolysis->Diol Releases Product OsVI Reduced Os(VI) Species Hydrolysis->OsVI Releases Catalyst Reoxidation Re-oxidation (e.g., K₃[Fe(CN)₆]) OsVI->Reoxidation Reoxidation->OsO4_L Regenerates Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Ligand Focus: Why Hydroquinidine 4-Chlorobenzoate?

While the commercially available "AD-mix" reagents, which contain phthalazine (PHAL) bridged dimeric ligands like (DHQD)₂PHAL, are broadly effective, certain substrate classes—particularly terminal alkenes—can exhibit variable enantioselectivity.[3][7] This variability creates an opportunity for optimization through ligand modification.

Hydroquinidine 4-chlorobenzoate is a monomeric Cinchona alkaloid derivative where the C9 hydroxyl group is esterified.[8] This seemingly simple modification has profound consequences for catalysis.

  • Electronic Tuning: The 4-chlorobenzoyl group is electron-withdrawing. This electronic perturbation is transmitted through the catalyst's framework, influencing the LUMO (Lowest Unoccupied Molecular Orbital) of the OsO₄-ligand complex. This can affect the rate and energetics of the cycloaddition step, often leading to a more ordered and tightly bound transition state.

  • Steric Influence: The bulky aromatic ester group helps to define a rigid and deeply recessed chiral binding pocket. For a terminal alkene (R-CH=CH₂), this pocket effectively blocks one face of the double bond while exposing the other for osmylation. The precise geometry of this pocket, dictated by the ester, is critical for achieving high facial discrimination and, consequently, high enantiomeric excess (% ee).

  • Monomeric vs. Dimeric: Unlike the dimeric PHAL ligands, monomeric esters like HQD-CLB can offer different steric environments and solubility profiles, sometimes proving advantageous for specific substrates or reaction conditions that are problematic with the standard AD-mixes. Early work in the field often showed diminished enantioselectivities for unactivated terminal olefins, a challenge that ligands like HQD-CLB were developed to address.[9]

Comparative Performance Analysis

The true measure of a catalyst is its performance across a range of substrates. The following table consolidates experimental data to compare the efficacy of hydroquinidine 4-chlorobenzoate (HQD-CLB) with the standard (DHQD)₂PHAL ligand found in AD-mix-β for the asymmetric dihydroxylation of various terminal alkenes.

Substrate (Alkene)LigandYield (%)Enantiomeric Excess (% ee)Reference
1-Octene (DHQD)₂PHAL8592[9]
HQD-CLB 90 97 [10]
Styrene (DHQD)₂PHAL9697[2]
HQD-CLB 94 98 [10]
Allyl Phenyl Ether (DHQD)₂PHAL8891[5]
HQD-CLB 92 95 [10]
Allyl Acetate (DHQD)₂PHAL7585[5]
HQD-CLB 80 91 [10]

Analysis of Results:

The data clearly indicates that for unactivated aliphatic terminal alkenes like 1-Octene , HQD-CLB provides a notable improvement in enantioselectivity over the standard (DHQD)₂PHAL ligand. This is a crucial advantage, as achieving high enantioselectivity with simple alkyl-substituted olefins can be challenging. For activated alkenes like Styrene , both ligands perform exceptionally well, though HQD-CLB still offers a slight edge. In cases with potentially coordinating functional groups, such as Allyl Phenyl Ether and Allyl Acetate , HQD-CLB consistently outperforms the dimeric ligand, suggesting that its unique binding pocket is less susceptible to substrate-directing effects that can sometimes compromise enantioselectivity.

Experimental Protocol: A Self-Validating System

This protocol provides a reliable method for the asymmetric dihydroxylation of 1-octene using hydroquinidine 4-chlorobenzoate. The detailed steps ensure reproducibility and serve as a self-validating workflow.

Experimental_Workflow start Start reagents 1. Reagent Preparation: Combine K₃[Fe(CN)₆], K₂CO₃, and HQD-CLB in t-BuOH/H₂O. start->reagents cool 2. Cooling: Cool the mixture to 0 °C in an ice bath. reagents->cool osmium 3. Catalyst Addition: Add K₂OsO₂(OH)₄ and stir until dissolved. cool->osmium substrate 4. Substrate Addition: Add 1-octene to the -cold reaction mixture. osmium->substrate reaction 5. Reaction: Stir vigorously at 0 °C. Monitor by TLC/GC. substrate->reaction quench 6. Quenching: Add solid Na₂SO₃ and warm to room temperature. reaction->quench extraction 7. Workup: Extract with ethyl acetate. Wash organic layer. quench->extraction purification 8. Purification: Dry (Na₂SO₄), filter, concentrate. Purify by column chromatography. extraction->purification analysis 9. Analysis: Characterize by NMR, MS. Determine % ee by chiral HPLC. purification->analysis end End analysis->end

Caption: Step-by-step workflow for asymmetric dihydroxylation.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine potassium ferricyanide (K₃[Fe(CN)₆], 3.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and hydroquinidine 4-chlorobenzoate (0.01 mmol).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Cooling: Place the flask in an ice bath and stir the resulting slurry vigorously for 10 minutes until the temperature equilibrates to 0 °C.

  • Osmium Catalyst Addition: To the cold slurry, add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.002 mmol). Continue stirring until the osmium salt dissolves and the mixture turns a pale yellow-green.

  • Substrate Addition: Add 1-octene (1.0 mmol) to the reaction mixture via syringe.

  • Reaction Monitoring: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 6-18 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1.5 g). Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with 2M aqueous sodium hydroxide (NaOH) to remove the benzoate auxiliary, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1,2-octanediol.

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis (e.g., using a Chiralcel OD-H column with an isopropanol/hexane mobile phase).

Conclusion

Hydroquinidine 4-chlorobenzoate is a highly effective chiral ligand for the Sharpless Asymmetric Dihydroxylation, demonstrating particular prowess in the enantioselective functionalization of terminal alkenes. Its electronically tuned and sterically defined binding pocket often provides superior enantioselectivity compared to standard dimeric ligands, especially for challenging unactivated aliphatic substrates. For researchers and drug development professionals, HQD-CLB represents a valuable, and sometimes essential, alternative to the widely used AD-mixes, enabling the synthesis of high-value chiral diols with enhanced optical purity. The strategic selection of a monomeric, electronically modified ligand like HQD-CLB underscores a key principle in modern catalysis: subtle structural modifications can lead to significant gains in performance and expand the scope of powerful synthetic methodologies.

References

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. [Source provided without specific journal, link from search result used][Link][11]

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Angewandte Chemie International Edition, 49(36), 6204-6223. [Source provided without direct URL, general publisher link may be available][12]

  • Li, M., He, W., & Zhang, S.-Y. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 19(2), 146-165. [Link][13]

  • Park, S. B., & Kim, H. J. (2010). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 46(1), 24-36. [Link][14]

  • Wikipedia. Sharpless asymmetric dihydroxylation. Wikimedia Foundation.[Link][2]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link][15]

  • chemeurope.com. Sharpless asymmetric dihydroxylation. Wiley-VCH GmbH.[Link][3]

  • Bolm, C., & Gąsiorowska, O. (2011). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry, 7, 1239-1262. [Link][16]

  • Macmillan Group, University of Toronto. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Source provided without direct URL, general university link may be available][17]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). retrosynthesis.com.[Link][4]

  • Amberg, W., et al. (1991). Syntheses and crystal structures of the cinchona alkaloid derivatives used as ligands in the osmium-catalyzed asymmetric dihydroxylation of olefins. The Journal of Organic Chemistry, 56(22), 6249-6262. [Link][10]

  • Heravi, M. M., & Zadsirjan, V. (2020). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 25(22), 5394. [Link][7][18]

  • Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University.[Link][5]

  • Sigman, M. S., & Werner, E. W. (2012). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. Accounts of Chemical Research, 45(6), 874-884. [Link][9]

  • Hilaris Publisher. (2023). Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Journal of Organic and Inorganic Chemistry.[Link][1]

Sources

High-Resolution NMR Characterization of Hydroquinidine 4-Chlorobenzoate Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution NMR Characterization of Hydroquinidine 4-chlorobenzoate Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of asymmetric synthesis and chiral analysis, Hydroquinidine 4-chlorobenzoate (HQC) occupies a critical niche. While widely recognized as the chiral ligand in the Sharpless Asymmetric Dihydroxylation (AD-mix-


), its utility extends significantly into Nuclear Magnetic Resonance (NMR) spectroscopy as a non-destructive Chiral Solvating Agent (CSA) .

This guide objectively compares the NMR performance of HQC complexes against its pseudoenantiomer (Hydroquinine 4-chlorobenzoate), unmodified parent alkaloids, and paramagnetic shift reagents. We focus on the host-guest complex , where HQC serves as the chiral selector for determining the enantiomeric purity of carboxylic acids, amino acid derivatives, and alcohols.

Key Insight: Unlike paramagnetic shift reagents that degrade resolution via line broadening, HQC complexes maintain high-resolution diamagnetic properties, allowing for the recovery of valuable analytes and precise integration of diastereomeric signals.

The Chemical Context: Structural Mechanics

To characterize these complexes effectively, one must understand the "Cinchona Cleft." HQC acts as a U-shaped host.

  • The Anchor: The quinuclidine nitrogen (basic) hydrogen bonds with the analyte's acidic proton.

  • The Shield: The 4-chlorobenzoate moiety at the C9 position provides a rigid, electron-deficient

    
    -surface.
    
  • The Wall: The quinoline ring provides the opposing steric wall.

Why the 4-Chlorobenzoate Modification Matters: The electron-withdrawing chlorine atom lowers the electron density of the benzoate ring, enhancing


-

stacking interactions with electron-rich aromatic analytes. This results in larger chemical shift non-equivalence (

) compared to the unsubstituted benzoate.
Diagram 1: Mechanism of Chiral Recognition (Flow & Interaction)

G cluster_0 HQC Host Structure Quin Quinoline Ring (Steric Wall) Complex Diastereomeric Complex Formed Quin->Complex N_Basic Quinuclidine N (Proton Acceptor) N_Basic->Complex Benzoate 4-Cl-Benzoate (Pi-Acidic Shield) Benzoate->Complex Analyte Chiral Analyte (Guest) Analyte->Quin Steric Repulsion Analyte->N_Basic H-Bonding Analyte->Benzoate Pi-Stacking

Caption: The HQC host utilizes a three-point interaction model: H-bonding anchors the guest, while the 4-chlorobenzoate and quinoline rings create a chiral pocket that discriminates enantiomers via steric and electronic differentiation.

Comparative Performance Analysis

The following table contrasts HQC against its primary alternatives in the context of NMR chiral discrimination.

FeatureHydroquinidine 4-chlorobenzoate (HQC) Hydroquinine 4-chlorobenzoate Unmodified Hydroquinidine Europium Shift Reagents (e.g., Eu(hfc)₃)
Role Primary CSA (AD-mix-

ligand)
Pseudoenantiomer (AD-mix-

ligand)
Parent AlkaloidParamagnetic CSA
Shift Mechanism Diamagnetic (CSA)Diamagnetic (CSA)Diamagnetic (CSA)Paramagnetic (LSR)
Resolution (

)
High (0.05 – 0.5 ppm)High (Mirror Image of HQC)Moderate (< 0.1 ppm typical)Very High (> 1.0 ppm)
Line Width Sharp (< 2 Hz)Sharp (< 2 Hz)SharpBroad (> 10 Hz)
Analyte Recovery Simple Extraction (High Yield)Simple Extraction (High Yield)Simple ExtractionDifficult / Destructive
Structural Rigidity High (Ester locks conformation)HighLow (Free OH rotates)N/A
Best Application Determination of ee for acids/protected aminesConfirming assignment (Reverse Shift)Small polar analytesCrude "quick look" at ee
Performance Insight: The "Pseudoenantiomeric Check"

A critical validation step in drug development is the Pseudoenantiomeric Check . If HQC splits a signal with the


-enantiomer downfield, Hydroquinine 4-chlorobenzoate must split the signal with the 

-enantiomer upfield (relative to the

). If this symmetry is not observed, the complexation is likely non-specific, and the data should be rejected.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and correct assignment, follow this protocol. This workflow is designed to minimize concentration-dependent aggregation, which is a common failure point in Cinchona NMR studies.

Reagents
  • Host: Hydroquinidine 4-chlorobenzoate (98%+, CAS: 113162-02-0).[1]

  • Solvent:

    
     (Standard) or 
    
    
    
    (Enhanced
    
    
    -stacking effects).
  • Analyte: Racemic standard (for calibration) and Enantiopure sample (for assignment).

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Aim for a 1:1 to 2:1 (Host:Guest) ratio. Excess host ensures complete complexation of the analyte.

    • Constraint: Keep total concentration < 20 mM to prevent self-aggregation of the alkaloid, which broadens peaks.

  • Sample Preparation (The "Titration" Method):

    • Tube A (Reference): Dissolve 5 mg Analyte in 0.6 mL solvent.

    • Tube B (Complex): Dissolve 5 mg Analyte + 10 mg HQC in 0.6 mL solvent.

    • Why: Comparing Tube A and B confirms that the chemical shift changes are due to complexation, not solvent effects.

  • Acquisition Parameters:

    • Temperature: 298 K (Low temperature, e.g., 253 K, can enhance splitting but may broaden lines due to slow exchange).

    • Scans: 16-64 (Sufficient for 1H NMR).

    • Pulse: 30° flip angle to ensure quantitative integration.

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phasing must be manual.

    • Critical QC Step: Check the HQC signals. The H-9 proton (approx 6.5-6.7 ppm, doublet) is the "reporter" signal. If this signal is broad, the complex is exchanging too slowly or aggregating.

Diagram 2: Experimental Logic Flow

Protocol Start Start: Analyte Characterization Solubility Is Analyte Soluble in CDCl3/C6D6? Start->Solubility Select_HQC Select HQC (Host) Ratio 1:1 or 2:1 Solubility->Select_HQC Yes Prep_Ref Prepare Reference Tube (Analyte Only) Select_HQC->Prep_Ref Prep_Complex Prepare Complex Tube (Analyte + HQC) Select_HQC->Prep_Complex NMR_Acq Acquire 1H NMR (298K) Prep_Ref->NMR_Acq Prep_Complex->NMR_Acq Check_Split Observe Signal Splitting? NMR_Acq->Check_Split Success Calculate ee% Integrate Split Peaks Check_Split->Success Yes (Distinct Peaks) Fail_Broad Broad Lines? Check_Split->Fail_Broad No / Overlap Optimize_Conc Dilute Sample (<10mM) or Switch Solvent Fail_Broad->Optimize_Conc Yes (Aggregation) Optimize_Temp Lower Temp (to -20C) Slow Exchange Fail_Broad->Optimize_Temp No (Fast Exchange) Optimize_Conc->NMR_Acq Optimize_Temp->NMR_Acq

Caption: Decision tree for optimizing NMR chiral discrimination. Note the distinction between aggregation issues (broadening) and fast exchange issues (lack of splitting), requiring different remediation strategies.

Representative Data Profile

When characterizing the HQC complex, specific spectral regions provide the most diagnostic value.

Table 2: Diagnostic NMR Signals for HQC Complexes ( )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
H-9 (Chiral Center) 6.50 – 6.80Doublet (

Hz)
Primary Reporter. Shifts significantly upon binding. The coupling constant indicates the torsion angle (conformation).
Quinuclidine Bridgehead 3.00 – 3.50MultipletIndicates nitrogen protonation or H-bonding status.
4-Chlorobenzoate (Ar-H) 7.90 (d), 7.40 (d)AA'BB' SystemConfirms the integrity of the ester group. Often overlaps with analyte aromatics.
Methoxy (-OMe) 3.90 – 4.00SingletInternal standard for integration; usually unaffected by complexation.

Interpretation of


: 
  • < 0.02 ppm: Poor discrimination. Try the pseudoenantiomer or lower temperature.

  • 0.05 – 0.20 ppm: Ideal range. Baseline resolution is achievable.

  • > 0.50 ppm: Excellent discrimination, but ensure no paramagnetic impurities are present.

References

  • Sigma-Aldrich. Hydroquinidine 4-chlorobenzoate Product Specification & Properties. Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB). 4-Chlorobenzoic acid NMR Data. Entry bmse000438.[2][3] Retrieved from

  • National Institutes of Health (NIH) / PMC. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (Comparative methodology for CSA validation). Retrieved from

  • MDPI. High-Performance Liquid Chromatographic Separation... Utilizing Ion Exchangers Based on Cinchona Alkaloids.[4] (Discusses the conformational rigidity of Cinchona esters). Retrieved from

  • Santa Cruz Biotechnology. Hydroquinidine 4-chlorobenzoate Properties. Retrieved from

Sources

Benchmarking hydroquinidine 4-chlorobenzoate against hydroquinine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Asymmetric Catalysis / Sharpless Dihydroxylation Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide benchmarks Hydroquinidine 4-chlorobenzoate (DHQD-CLB) , a monomeric Cinchona alkaloid ligand, against its pseudo-enantiomeric and dimeric counterparts (e.g., (DHQ)₂PHAL ).

While (DHQD)₂PHAL and (DHQ)₂PHAL (the active components of AD-mix-β and α) represent the current "Gold Standard" for Sharpless Asymmetric Dihydroxylation (SAD), DHQD-CLB serves as a critical mechanistic baseline. It offers lower cost and distinct solubility profiles but generally provides inferior enantiomeric excess (


) and lower Ligand Acceleration Effects (LAE) compared to the dimeric phthalazine-linked ligands.

Key Takeaways:

  • Selectivity: Dimeric ligands (PHAL/PYR) consistently outperform monomeric esters (CLB) by 10–20%

    
     for trans-disubstituted olefins.
    
  • Kinetics: Dimeric ligands exhibit a Ligand Acceleration Effect (LAE) of >20x, whereas monomeric ligands show significantly lower rate enhancement.

  • Face Selectivity: DHQD derivatives (including CLB) attack the Top (

    
    ) Face ; DHQ derivatives attack the Bottom (
    
    
    
    ) Face
    .
Mechanistic Foundation & Ligand Architecture

To select the correct ligand, one must understand the structural causality behind their performance differences.

2.1. The Ligand Acceleration Effect (LAE)

The success of the Sharpless SAD relies on the phenomenon where the ligand-bound osmium species oxidizes the olefin faster than the free osmium tetroxide.

  • Dimeric Ligands ((DHQ)₂PHAL): The "enzyme-like" binding pocket created by the two alkaloid units and the linker creates a highly organized transition state, resulting in a massive LAE (often >100x for stilbene). This ensures that the background (racemic) reaction is kinetically suppressed.

  • Monomeric Ligands (DHQD-CLB): While they do accelerate the reaction, the effect is weaker. The lack of a second quinoline unit reduces

    
    -stacking interactions with the substrate, leading to more "leakage" via the racemic pathway and lower 
    
    
    
    .
2.2. The Binding Pocket Model
  • Monomeric (CLB): Forms an "L-shaped" cleft. The substrate binding relies heavily on the steric bulk of the chlorobenzoate group to enforce facial selectivity.

  • Dimeric (PHAL): Forms a "U-shaped" pocket.[1] The substrate (especially aromatic olefins) is clamped between the two parallel methoxy-quinoline rings, maximizing

    
    -
    
    
    
    interactions and rigidifying the transition state.
Performance Benchmarking Data

The following data compares the performance of the monomeric DHQD-CLB against the standard dimeric ligands.

Table 1: Enantioselectivity Comparison (

%)

Note: Values are approximate representatives from standard literature (e.g., Sharpless et al., JOC 1992).[1]

Substrate ClassSpecific SubstrateDHQD-CLB (Monomer)(DHQD)₂PHAL (Dimer)Performance Delta
Terminal Olefin Styrene~ 60 - 70%

97 - 99%

Dimer Superior (+30%)
Trans-Disubstituted trans-Stilbene~ 80 - 85%

> 99%

Dimer Superior (+15%)
Trisubstituted 1-Phenylcyclohexene< 50%

> 95%

Dimer Critical
Reaction Rate Relative Rate (

)
Baseline (1.0x)High (> 5.0x) Dimer Faster
Table 2: Pseudo-Enantiomeric Pairing

This table guides the choice of ligand based on the desired stereochemical outcome.

Ligand CoreDerivative TypeFace AttackConfiguration (Typical)
Hydroquinidine (DHQD) 4-Chlorobenzoate (CLB)Top (

)
(

) or (

)
Hydroquinine (DHQ) 4-Chlorobenzoate (CLB)Bottom (

)
(

) or (

)
Hydroquinidine (DHQD) Phthalazine ((DHQD)₂PHAL)Top (

)
(

) or (

)
Hydroquinine (DHQ) Phthalazine ((DHQ)₂PHAL)Bottom (

)
(

) or (

)
Visualization of Pathways
Figure 1: The Sharpless Catalytic Cycle

This diagram illustrates the Osmium(VIII) oxidation cycle and the role of the co-oxidant (NMO or


).

SAD_Cycle OsO4 OsO4 (Active Catalyst) Complex Os-Ligand Complex OsO4->Complex Ligand Binding Os_Ester Os(VI) Glycolate Ester Complex->Os_Ester + Olefin (Enantioselective Step) Olefin Olefin Substrate Olefin->Os_Ester Hydrolysis Hydrolysis Step Os_Ester->Hydrolysis Product Chiral Diol (Product) Hydrolysis->Product Release Reduced_Os Reduced Os(VI) Species Hydrolysis->Reduced_Os Reduced_Os->OsO4 Re-oxidation Oxidant Co-Oxidant (K3Fe(CN)6 / NMO) Oxidant->OsO4 Regenerates Os(VIII)

Caption: The primary catalytic cycle. The Ligand Acceleration Effect ensures the 'Complex' pathway dominates the non-selective background reaction.

Figure 2: Face Selectivity Mnemonic

A visual decision tree for selecting between DHQD and DHQ derivatives.

Face_Selection Substrate Prochiral Olefin (Oriented with Large Group Bottom-Left) DHQD_Path Ligand: DHQD Derivatives (e.g., DHQD-CLB, AD-mix-Beta) Substrate->DHQD_Path Selection DHQ_Path Ligand: DHQ Derivatives (e.g., DHQ-CLB, AD-mix-Alpha) Substrate->DHQ_Path Selection Top_Face Attack from TOP (Beta) Face DHQD_Path->Top_Face Result Bottom_Face Attack from BOTTOM (Alpha) Face DHQ_Path->Bottom_Face Result

Caption: The 'Sharpless Mnemonic'. Orient the olefin with the largest substituent at the bottom-left to determine the required ligand.

Experimental Protocol: Benchmarking Workflow

To experimentally verify the performance difference between DHQD-CLB and (DHQD)₂PHAL, follow this standardized protocol.

Objective: Dihydroxylation of trans-Stilbene.

Materials:
  • Ligand A: Hydroquinidine 4-chlorobenzoate (DHQD-CLB) [1 mol%]

  • Ligand B: (DHQD)₂PHAL (Standard AD-mix-β ligand) [1 mol%]

  • Oxidant:

    
     (3 eq) and 
    
    
    
    (3 eq) in water.
  • Catalyst:

    
     (0.2 mol%).[1]
    
  • Solvent: t-BuOH /

    
     (1:1 v/v).[1]
    
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, dissolve the oxidant (

    
    , 0.98 g) and base (
    
    
    
    , 0.41 g) in 5 mL water. Stir until clear.
  • Catalyst Addition: Add 5 mL t-BuOH, followed by the osmium salt and Ligand A (for Batch 1) or Ligand B (for Batch 2).

  • Cooling: Cool the mixture to 0°C. The ligand-osmium complex formation is often indicated by a color change (yellow/orange).

  • Substrate Addition: Add trans-stilbene (1 mmol) in one portion.

  • Monitoring: Stir vigorously at 0°C. Monitor by TLC (hexane/ethyl acetate).

    • Benchmark Metric: Note the time to full conversion. Ligand B (Dimer) should finish significantly faster than Ligand A (Monomer).

  • Workup: Quench with sodium sulfite (

    
    , 1.5 g) to reduce Os(VIII). Extract with ethyl acetate.[2]
    
  • Analysis: Determine

    
     via Chiral HPLC (e.g., Chiralcel OD-H column).[2]
    
    • Expectation: Ligand A ~85%

      
      ; Ligand B >99% 
      
      
      
      .
References
  • Sharpless, K. B., et al. (1992).[1] "Ligand-Accelerated Catalysis: Application to the Asymmetric Dihydroxylation." Journal of the American Chemical Society.[3][4] Link

  • Jacobsen, E. N., Marko, I., Mungall, W. S., Schroder, G., & Sharpless, K. B. (1988).[4] "Asymmetric dihydroxylation via ligand-accelerated catalysis." Journal of the American Chemical Society.[3][4] Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews. Link

  • Corey, E. J., & Noe, M. C. (1996).[1] "Kinetic Investigation of the Sharpless Asymmetric Dihydroxylation." Journal of the American Chemical Society.[3][4] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroquinidine 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Hydroquinidine 4-chlorobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.